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Dalapon methyl ester Documentation Hub

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  • Product: Dalapon methyl ester
  • CAS: 17640-02-0

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure, Synthesis, and Analysis of Dalapon Methyl Ester

[1] Executive Summary Dalapon methyl ester (Methyl 2,2-dichloropropionate) serves as the critical analytical surrogate for Dalapon, a halogenated aliphatic herbicide.[1] Due to the high polarity and low volatility of the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Dalapon methyl ester (Methyl 2,2-dichloropropionate) serves as the critical analytical surrogate for Dalapon, a halogenated aliphatic herbicide.[1] Due to the high polarity and low volatility of the parent acid (2,2-dichloropropionic acid), direct gas chromatographic (GC) analysis is prone to peak tailing and thermal degradation.[1] Derivatization to the methyl ester form is the industry-standard workflow for environmental quantification and residue analysis.[1]

This guide provides a rigorous examination of the ester’s chemical constitution, a validated synthesis protocol for analytical standards, and a mechanistic breakdown of its mass spectral signature.[1]

Part 1: Chemical Constitution and Molecular Weight Analysis[1]

Understanding the isotopic distribution of Dalapon methyl ester is prerequisite for accurate mass spectrometry (MS) interpretation.[1] The presence of two chlorine atoms introduces a distinct isotopic envelope that serves as a confirmation fingerprint.[1]

Structural Identity[1][2]
  • IUPAC Name: Methyl 2,2-dichloropropanoate[1][2]

  • Common Name: Dalapon methyl ester[1][2][3][4][5]

  • CAS Registry Number: 17640-02-7[2][5]

  • SMILES: COC(=O)C(C)(Cl)Cl

  • InChI Key: RDYUJBOUMXIDPY-UHFFFAOYSA-N[2]

Molecular Weight & Isotopic Distribution[1]

Unlike non-halogenated organic compounds, the "average" molecular weight is insufficient for MS workflows.[1] You must rely on the monoisotopic mass and the specific isotopic abundance ratio created by the


 and 

isotopes.[1]

Molecular Formula:


[1][6][2]
IsotopologueCompositionExact Mass (Da)Theoretical Abundance (Normalized)
M (Monoisotopic)

155.9745 100%
M+2

157.9715 ~64%
M+4

159.9686 ~10%

Note: The characteristic 9:6:1 (approximate) intensity ratio of the M, M+2, and M+4 peaks is a primary validation check in GC-MS analysis.

Part 2: Physicochemical Profile[1][7]

The methyl ester is significantly more lipophilic and volatile than its parent acid, making it suitable for non-polar GC columns (e.g., DB-5ms).[1]

PropertyValueContext for Analysis
Boiling Point 143 °C (760 mmHg); 39–40 °C (15 Torr)Elutes early in standard pesticide GC runs.[1]
Density 1.293 g/cm³Denser than water; forms bottom layer in aqueous extractions.[1]
Solubility (Water) InsolubleRequires organic solvent (Hexane, MtBE) for extraction.[1]
Solubility (Organic) High (MeOH, Acetone, Hexane)Compatible with standard injection solvents.[1]
Vapor Pressure High (relative to acid)Store refrigerated (0–6 °C) to prevent loss.[1]

Part 3: Synthesis & Derivatization Protocol

For analytical quantification, Dalapon is rarely purchased as the ester; it is derivatized in situ.[1] The following protocol uses Boron Trifluoride-Methanol (


), preferred over diazomethane in many labs due to safety profiles, though diazomethane yields cleaner artifacts for trace analysis.[1]
Reaction Mechanism

The acid-catalyzed esterification proceeds via nucleophilic attack of methanol on the protonated carbonyl oxygen of Dalapon.[1]

Synthesis cluster_conditions Reaction Conditions Dalapon Dalapon (2,2-dichloropropionic acid) Intermediate Tetrahedral Intermediate Dalapon->Intermediate + MeOH Methanol Methanol (CH3OH) Methanol->Intermediate BF3 Catalyst (BF3) BF3->Intermediate activates C=O Product Dalapon Methyl Ester (Analyte) Intermediate->Product Water H2O (Byproduct) Intermediate->Water Temp 60°C / 30 min

Figure 1: Acid-catalyzed esterification pathway utilizing BF3-Methanol.

Validated Derivatization Workflow

Safety: Work in a fume hood.


 is corrosive and toxic.[1][6][7][8]
  • Extraction: Extract aqueous sample (containing Dalapon salt) with diethyl ether after acidifying to pH < 2 with

    
    .
    
  • Evaporation: Gently evaporate the ether extract to near dryness using a nitrogen stream. Do not go to complete dryness to avoid loss of the volatile acid.[1]

  • Derivatization:

    • Add 2.0 mL of

      
       solution.[1]
      
    • Cap vial tightly and heat at 60 °C for 30 minutes .

  • Quenching: Cool to room temperature. Add 1.0 mL of saturated

    
     (carefully, to neutralize acid) and 2.0 mL of Hexane.
    
  • Partitioning: Shake vigorously for 1 minute. Allow layers to separate.[1]

  • Collection: Transfer the upper Hexane layer (containing Dalapon Methyl Ester) to a GC vial containing anhydrous

    
    .
    

Part 4: Analytical Characterization (GC-MS)

The identification of Dalapon methyl ester relies on its fragmentation pattern.[1][9][10] The molecule is fragile under Electron Ionization (70 eV), and the molecular ion is often weak.[1]

Fragmentation Logic

The fragmentation is driven by alpha-cleavage adjacent to the carbonyl group and the loss of the methoxy group.[1][11]

  • Molecular Ion (

    
    ):  m/z 156/158/160 (Weak).[1]
    
  • Loss of Methoxy (

    
    ):  Cleavage of the 
    
    
    
    bond.[1]
    • Fragment:

      
      
      
    • m/z: ~125/127/129.[1]

  • Loss of Carbomethoxy (

    
    ):  Cleavage of the 
    
    
    
    bond between the alpha carbon and the carbonyl.[1]
    • Fragment:

      
       (1,1-dichloroethyl cation).[1]
      
    • m/z: 97 (Base Peak usually).[1]

    • Isotope Pattern: 97 (

      
      ), 99 (
      
      
      
      ), 101 (
      
      
      ).[1]
MS Interpretation Diagram[1]

MassSpec cluster_isotopes Diagnostic Isotope Ratios (Cl2) MolIon Molecular Ion (M+) m/z 156, 158, 160 (Weak) AlphaCleavage1 Alpha Cleavage A Loss of -OCH3 (31) MolIon->AlphaCleavage1 AlphaCleavage2 Alpha Cleavage B Loss of -COOCH3 (59) MolIon->AlphaCleavage2 Frag1 Acylium Ion [Cl2-C(CH3)-CO]+ m/z 125, 127, 129 AlphaCleavage1->Frag1 Frag2 Dichloroethyl Cation [Cl2-C-CH3]+ m/z 97, 99, 101 (Base Peak) AlphaCleavage2->Frag2 Iso1 M (100%) Iso2 M+2 (65%) Iso3 M+4 (10%)

Figure 2: Electron Ionization (EI) fragmentation pathway and diagnostic ions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6418, Dalapon.[1] Retrieved from [Link][1]

Sources

Exploratory

Technical Monograph: Physicochemical Properties of Dalapon Methyl Ester for Environmental &amp; Analytical Modeling

Executive Summary & Core Directive Dalapon methyl ester (Methyl 2,2-dichloropropionate) is the volatile, lipophilic derivative of the systemic herbicide Dalapon (2,2-dichloropropionic acid). While Dalapon is applied envi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Dalapon methyl ester (Methyl 2,2-dichloropropionate) is the volatile, lipophilic derivative of the systemic herbicide Dalapon (2,2-dichloropropionic acid). While Dalapon is applied environmentally as a sodium or magnesium salt (highly water-soluble), the methyl ester is the critical species for gas chromatographic (GC) determination (e.g., EPA Method 515.1).

For environmental modelers and analytical scientists, the physicochemical profile of the ester differs radically from the parent acid. It exhibits higher volatility, lower polarity, and significant susceptibility to alkaline hydrolysis. This guide provides the definitive physicochemical dataset and mechanistic workflows required to model its behavior in analytical systems and potential environmental drift scenarios.

Molecular Identity & Structural Analysis

Understanding the shift from the parent acid to the ester is fundamental for modeling partition coefficients (


) and volatility (

).
  • Parent Compound: Dalapon Acid (Ionic, hydrophilic, non-volatile).

  • Target Compound: Dalapon Methyl Ester (Non-ionic, lipophilic, volatile).

Structural Transformation Diagram

The following diagram illustrates the derivatization process used in environmental monitoring, converting the difficult-to-analyze acid into the chromatographically stable ester.

DalaponStructure DalaponAcid Dalapon Acid (CAS 75-99-0) Hydrophilic | Ionic DalaponEster Dalapon Methyl Ester (CAS 17640-02-7) Lipophilic | Volatile DalaponAcid->DalaponEster Methylation (Acidic Conditions) Reagent Diazomethane (CH2N2) Reagent->DalaponEster Byproduct N2 (Gas) DalaponEster->Byproduct Leaving Group

Figure 1: Mechanistic conversion of Dalapon Acid to Methyl Ester. This reaction is the basis for EPA Method 515.1 quantification.

Critical Physicochemical Parameters[1][2][3]

The following data aggregates experimental values and high-confidence QSAR estimates. This dataset is essential for parameterizing fugacity models (e.g., Mackay Level I/II) or calibrating GC retention times.

PropertyValueUnitSource/Context
CAS Number 17640-02-7-Unique Identifier
Molecular Weight 157.00 g/mol Derived from Formula

Physical State Liquid-At STP (Standard Temp/Pressure)
Boiling Point 143 - 144°CAtmospheric Pressure (760 mmHg)
Melting Point -95°CIndicates liquid state in all env. conditions
Density 1.293g/cm³Denser than water (DNAPL behavior)
Flash Point 40 (104)°C (°F)Flammable (Class II)
Vapor Pressure (

)
~5.0 - 7.5mmHgEstimated at 25°C (High Volatility)
Log

1.8 - 2.1-Estimated (More lipophilic than acid LogP 0.78)
Solubility (Water) Moderatemg/LLower than acid; hydrolyzes over time
Solubility (Organic) High-Soluble in Hexane, MTBE, Methanol
Expert Insight: The Volatility Shift

Dalapon acid has a negligible Henry's Law Constant (


) due to its ionic nature at environmental pH. The methyl ester, however, possesses a significant 

and moderate water solubility, resulting in a high

.
  • Implication: If Dalapon Methyl Ester is formed or released, it will partition rapidly into the atmosphere from water surfaces. In the lab, this requires capped vials and low-temperature concentration steps to prevent analyte loss.

Environmental Fate & Hydrolysis Dynamics

For modeling purposes, the stability of the ester linkage is the limiting factor. Dalapon methyl ester is not persistent in aqueous environments due to hydrolysis.[1]

Hydrolysis Mechanism

The electron-withdrawing chlorine atoms on the


-carbon increase the electrophilicity of the carbonyl carbon, making the ester bond highly susceptible to nucleophilic attack by water (

).

Reaction Kinetics:



  • Acidic pH (pH < 5): Relatively stable (Used in storage).

  • Neutral/Basic pH (pH > 7): Rapid hydrolysis to Dalapon acid and Methanol.

HydrolysisPath Ester Dalapon Methyl Ester (Aq. Phase) TS Tetrahedral Intermediate (Unstable) Ester->TS + OH- (Nucleophilic Attack) Products Dalapon Anion + Methanol TS->Products Elimination of Methoxide

Figure 2: Hydrolysis pathway. In environmental models, the ester half-life (


) decreases logarithmically as pH increases.

Analytical Methodology: EPA Method 515.1 Protocol[7]

This protocol describes the formation of the methyl ester for analysis. This is the primary context in which researchers encounter CAS 17640-02-7.

Protocol: Micro-Extraction and Derivatization

Objective: Convert aqueous Dalapon acid into measurable Dalapon Methyl Ester.

Reagents:

  • Diazomethane (generated in situ) or Trimethylsilyldiazomethane (TMSD).

  • Methyl tert-butyl ether (MTBE).[2]

Step-by-Step Workflow:

  • Hydrolysis (Pre-treatment):

    • Adjust sample (1 L) to pH 12 with 6N NaOH.[3] Shake for 1 hour.

    • Why: This ensures any pre-existing esters (impurities) are converted to the acid form first, standardizing the sample.

  • Solvent Wash:

    • Wash with Methylene Chloride. Discard organic layer.

    • Why: Removes non-acidic organic interferences.[3] Dalapon remains in the aqueous phase as a salt.

  • Acidification & Extraction:

    • Acidify to pH < 2 with Sulfuric Acid.

    • Extract with Ethyl Ether.[3] Dalapon partitions into the ether.

  • Esterification (The Critical Step):

    • Add Diazomethane to the ether extract until a yellow color persists.

    • Reaction:

      
      
      
    • Caution: Diazomethane is explosive and carcinogenic. Use a blast shield.

  • Analysis:

    • Inject into GC-ECD (Electron Capture Detector).[4][2]

    • Quantification: The peak observed at the specific retention time corresponds to Dalapon Methyl Ester , but results are back-calculated to Dalapon Acid equivalents.

References

  • United States Environmental Protection Agency (EPA). (1995). Method 515.1: Determination of Chlorinated Acids in Water by Gas Chromatography with an Electron Capture Detector.[3] Revision 4.0. Cincinnati, OH.

  • AccuStandard. (2024). Reference Standard: Dalapon Methyl Ester (CAS 17640-02-7).[5][6][7][8] Certificate of Analysis and SDS.

  • ChemicalBook. (2025). Dalapon Methyl Ester Physicochemical Properties.[1][6][7][9][10]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6418 (Dalapon - Parent Acid).

  • Sigma-Aldrich. (2024). Dalapon-methyl PESTANAL®, analytical standard.

Sources

Foundational

Technical Guide: Environmental Fate and Hydrolysis Kinetics of Dalapon Methyl Ester

The following technical guide details the environmental fate and hydrolysis kinetics of Dalapon Methyl Ester , structured for researchers and drug development professionals. Executive Summary & Chemical Identity Dalapon...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the environmental fate and hydrolysis kinetics of Dalapon Methyl Ester , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

Dalapon methyl ester (Methyl 2,2-dichloropropionate) is the methyl ester derivative of the herbicide Dalapon (2,2-dichloropropionic acid). While Dalapon is typically applied as a sodium or magnesium salt, the methyl ester is frequently encountered in two critical contexts: as a volatile impurity/intermediate in technical synthesis and as the primary analytical derivative used for gas chromatography (GC) quantification of Dalapon residues.

Environmentally, the ester acts as a "pro-pesticide," where its fate is governed by an initial abiotic hydrolysis step to the free acid, followed by microbial degradation. Understanding its hydrolysis rate is critical for determining its persistence in aqueous systems and validating analytical holding times.

Physicochemical Profile
PropertyValueNote
IUPAC Name Methyl 2,2-dichloropropionate
CAS Number 17640-02-7Distinct from Dalapon Acid (75-99-0)
Molecular Formula

Molecular Weight 157.00 g/mol
Physical State Colorless LiquidVolatile
Solubility Low water solubility; Soluble in MtBE, MeOHLipophilic compared to acid salt
Vapor Pressure HighSusceptible to volatilization losses

Hydrolysis Kinetics and Degradation Pathways[3][12][13][14]

Mechanism of Degradation

The primary abiotic degradation pathway for dalapon methyl ester in water is nucleophilic acyl substitution (hydrolysis), yielding Dalapon (acid) and methanol. This reaction is pH-dependent, driven primarily by base catalysis (


) at environmental pH levels (pH > 7), while neutral hydrolysis (

) dominates at acidic to neutral pH.


Literature indicates the ester is "subject to hydrolysis; slight at 25°C, but comparatively rapid


 50°C" . This suggests a half-life (

) in the range of days to weeks at pH 7 (25°C) , decreasing significantly at higher pH or temperatures.
Environmental Fate Pathway

Once hydrolyzed, the parent acid (Dalapon) is readily biodegradable. It does not adsorb strongly to soil (


) and is mobile, but its rapid microbial metabolism prevents accumulation.

Degradation Sequence:

  • Abiotic Hydrolysis: Methyl ester

    
     2,2-Dichloropropionic acid (Dalapon).
    
  • Dehalogenation: Dalapon

    
     Pyruvate (via microbial dehalogenases).
    
  • Mineralization: Pyruvate

    
    
    
    
    
    + Biomass (Krebs cycle).

DalaponFate Ester Dalapon Methyl Ester (Lipophilic, Volatile) Hydrolysis Abiotic Hydrolysis (pH dependent) Ester->Hydrolysis Acid Dalapon (Acid Form) (Mobile, Water Soluble) Hydrolysis->Acid Major Product Methanol Methanol Hydrolysis->Methanol Microbial Microbial Dehalogenation (Arthrobacter sp.) Acid->Microbial Pyruvate Pyruvate Microbial->Pyruvate CO2 CO2 + Biomass Pyruvate->CO2 TCA Cycle

Figure 1: Environmental degradation pathway of dalapon methyl ester, transitioning from abiotic hydrolysis to biotic mineralization.

Experimental Protocol: Determination of Hydrolysis Rate

Standard: OECD Guideline 111 (Hydrolysis as a Function of pH).[1][2][3][4] Objective: Determine


 and 

at pH 4, 7, and 9.
Reagents and Apparatus
  • Test Substance: Dalapon methyl ester (>98% purity).

  • Buffer Solutions:

    • pH 4.0: 0.05 M Acetate buffer.

    • pH 7.0: 0.05 M Phosphate buffer.

    • pH 9.0: 0.05 M Borate buffer.

    • Note: All buffers must be sterile (0.22 µm filtered) and nitrogen-sparged to exclude

      
       and prevent microbial growth.
      
  • Solvent: Acetonitrile (ACN) or Methanol (max 1% v/v in final solution).

  • Analytical System: GC-ECD (Electron Capture Detector) or GC-MS.[5]

Tier 1: Preliminary Test
  • Preparation: Spike buffers (pH 4, 7, 9) with test substance to a final concentration of ~10 mg/L (must be < half water solubility).

  • Incubation: Seal in headspace-free amber vials. Incubate at 50°C ± 0.1°C for 5 days.

  • Analysis: Analyze triplicate samples at

    
     and 
    
    
    
    days.
  • Decision Rule:

    • If <10% degradation is observed, the substance is considered hydrolytically stable (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       year at 25°C).
      
    • If >10% degradation, proceed to Tier 2 (Kinetic Study). Dalapon methyl ester typically triggers Tier 2 at pH 7 and 9.

Tier 2: Kinetic Study (Detailed Workflow)

This protocol generates the data necessary to calculate the environmental half-life.

  • Temperature Selection: Perform tests at three temperatures (e.g., 20°C, 30°C, 50°C) to calculate Activation Energy (

    
    ).
    
  • Sampling Schedule:

    • Prepare 10-15 individual sacrificial vials per pH/temperature combination to avoid headspace volatilization losses.

    • Sampling points:

      
       days (adjust based on Tier 1 results).
      
  • Extraction (Method 515.1 Modified):

    • Transfer 10 mL sample to a separator funnel.

    • Add 2 mL Methyl tert-butyl ether (MtBE) containing internal standard (e.g., 1,2,3-trichloropropane).

    • Shake vigorously for 1 min. Collect organic phase.

    • Critical Step: Do not concentrate the extract via evaporation, as Dalapon methyl ester is volatile. Analyze directly.

Protocol Start Start: OECD 111 Tier1 Tier 1: 50°C, 5 Days pH 4, 7, 9 Start->Tier1 Check Degradation > 10%? Tier1->Check Stable Report: Stable (t1/2 > 1 year) Check->Stable No Tier2 Tier 2: Kinetic Study (20°C, 30°C, 50°C) Check->Tier2 Yes Sampling Sacrificial Vials (Avoid Volatilization) Tier2->Sampling Analysis GC-ECD Analysis (MtBE Extraction) Sampling->Analysis Calc Calculate k_obs & t_1/2 Analysis->Calc

Figure 2: Decision tree and workflow for determining hydrolysis kinetics according to OECD 111.

Data Analysis & Reporting

Calculation of Rate Constants

Hydrolysis follows pseudo-first-order kinetics when water is in excess. Plot


 vs. time (

).
  • Slope:

    
     (observed rate constant, 
    
    
    
    )
  • Half-life:

    
    
    
Arrhenius Equation (Temperature Dependence)

To extrapolate rates to environmental temperature (25°C) from accelerated data:



Where 

is activation energy (J/mol),

is gas constant (8.314), and

is Kelvin.
Summary of Expected Results

Based on structural analogs and regulatory data for Dalapon derivatives:

ParameterAcidic (pH 4)Neutral (pH 7)Basic (pH 9)
Stability High StabilityModerate StabilityUnstable
Dominant Mechanism Neutral (

)
Neutral/Base (

)
Base Catalysis (

)
Est.[6][7] Half-life (25°C) > 1 yearWeeks to MonthsHours to Days

References

  • OECD. (2004).[8][3] Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • U.S. EPA. (1995). Method 515.1: Determination of Chlorinated Acids in Water by Gas Chromatography with an Electron Capture Detector. Revision 4.1. [Link]

  • PubChem. (2025). Dalapon Methyl Ester Compound Summary. National Library of Medicine. [Link]

  • U.S. EPA. (1998).[3] Reregistration Eligibility Decision (RED): Dalapon. EPA 738-R-98-005. [Link]

Sources

Exploratory

Dalapon methyl ester as a metabolic byproduct in soil analysis

Differentiation of Metabolic Byproducts vs. Analytical Derivatives Executive Summary The detection of Dalapon methyl ester (methyl 2,2-dichloropropionate) in soil matrices presents a classic analytical conundrum.

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation of Metabolic Byproducts vs. Analytical Derivatives

Executive Summary

The detection of Dalapon methyl ester (methyl 2,2-dichloropropionate) in soil matrices presents a classic analytical conundrum. While Dalapon (2,2-dichloropropionic acid) is a widely characterized herbicide, its methyl ester is most frequently an anthropogenic artifact of the laboratory derivatization process required for Gas Chromatography (GC) analysis.

However, recent investigations into the biomethylation of haloacetic acids suggest that soil microorganisms can, under specific conditions, convert acidic herbicides into their esterified analogues as a detoxification mechanism. This guide provides a rigorous framework to distinguish between Dalapon methyl ester as a bona fide metabolic byproduct and as a synthetic analytical derivative.

Part 1: The Chemistry of Dalapon in Soil Matrices

To understand the presence of the methyl ester, we must first establish the behavior of the parent compound. Dalapon is a halogenated aliphatic acid. In typical soil pH ranges (5.5 – 8.0), it exists primarily as the anionic species (pKa


 1.74).
The Canonical Degradation Pathway

The primary metabolic fate of Dalapon in soil is dehalogenation , not esterification. Soil bacteria, particularly Pseudomonas and Alcaligenes species, utilize hydrolytic dehalogenases to cleave the carbon-chlorine bond.

  • Mechanism: The bacteria convert 2,2-dichloropropionate into pyruvate, which then enters the TCA cycle.

  • Kinetics: Degradation is rapid (Half-life: 2–4 weeks), heavily influenced by soil moisture and microbial biomass.

The Biomethylation Hypothesis

While dehalogenation is dominant, biomethylation is the secondary pathway of interest for this guide. Ubiquitous soil fungi and bacteria can methylate chlorophenoxy and haloacetic acids.

  • Significance: If you detect Dalapon methyl ester in a sample prior to chemical derivatization, it indicates active microbial methylation or recent application of an ester-based formulation (though Dalapon is usually applied as a sodium salt).

Part 2: The Analytical Conundrum

The core challenge is that EPA Method 8151A (the gold standard for chlorinated herbicides) forces the conversion of Dalapon to Dalapon methyl ester to make it volatile enough for GC-ECD or GC-MS analysis.

The Critical Distinction
FeatureBiogenic Methyl Ester (Metabolite)Synthetic Methyl Ester (Derivative)
Origin Formed by soil methyltransferases.Formed by Diazomethane or BF3-MeOH in the lab.
Timing Present in the soil at the time of sampling.Created during the "Sample Prep" phase.
Detection Detectable in underivatized solvent extracts.Only detectable after derivatization steps.
Implication Altered transport (more volatile/lipophilic).Successful analytical recovery.

Part 3: Methodological Workflow & Visualization

To scientifically validate the source of the ester, you must run a Split-Stream Validation Protocol .

Experimental Design
  • Stream A (Total Dalapon): Standard EPA 8151A protocol (Hydrolysis

    
     Derivatization). This measures [Dalapon Acid + Pre-existing Ester].
    
  • Stream B (Free Ester): Solvent extraction (Hexane/Acetone)

    
     Direct Injection (No Derivatization). This measures only the pre-existing metabolic ester.
    
Workflow Diagram

The following diagram illustrates the degradation pathway and the analytical decision tree.

DalaponAnalysis Soil Soil Matrix (Dalapon Source) Dehalo Enzymatic Dehalogenation (Major Pathway) Soil->Dehalo Biomethyl Biomethylation (Minor Pathway) Soil->Biomethyl Extract Solvent Extraction Soil->Extract Pyruvate Pyruvate (TCA Cycle) Dehalo->Pyruvate BioEster Biogenic Dalapon Methyl Ester Biomethyl->BioEster BioEster->Extract Split Split Stream Extract->Split Deriv Chem. Derivatization (Diazomethane/BF3) Split->Deriv Stream A GC_Free GC-MS Analysis (Free Ester Only) Split->GC_Free Stream B (Direct Inject) GC_Total GC-MS Analysis (Total Dalapon) Deriv->GC_Total

Caption: Figure 1. Dual-pathway logic showing biological degradation vs. analytical workflow. Stream B isolates the metabolic ester.

Part 4: Detailed Protocol (Self-Validating System)

This protocol modifies standard herbicide workflows to isolate the ester species.

Phase 1: Extraction (The "Soft" Extract)

Objective: Extract the ester without hydrolyzing it back to the acid or artificially creating more ester.

  • Weigh 20g of soil into a centrifuge tube.

  • Add Magnesium Sulfate (MgSO4) to bind water (Critical: Water promotes hydrolysis).

  • Extract with 1:1 Hexane:Acetone .

    • Why? Dalapon acid is polar; the ester is non-polar. This solvent mix captures the ester efficiently while minimizing extraction of the free acid which could interfere.

  • Sonicate for 15 minutes at <20°C. (Heat degrades the ester).

Phase 2: Analysis (Stream B - Direct Injection)
  • Instrument: GC-MS (SIM Mode).

  • Column: DB-1701 or equivalent (moderately polar).

  • Inlet: Cool On-Column or PTV (Programmed Temperature Vaporization).

    • Causality: Standard hot split/splitless injectors (250°C) can cause thermal degradation of labile esters or "flash methylation" if methanol is present in the solvent.

  • Target Ion: Monitor m/z 157 (Molecular Ion) and m/z 113 (Base Peak, loss of -COOCH3).

Phase 3: Validation (QC Criteria)

To confirm the ester is metabolic and not an artifact:

  • Method Blank: Run solvents through the entire process. Result must be < LOD.

  • Matrix Spike (Acid): Spike the soil with pure Dalapon Acid. Run Stream B.

    • Result: If you detect the Ester, your extraction method is artificially methylating the acid (False Positive).

  • Surrogate: Use 2,4-Dichlorophenylacetic acid methyl ester (chemically similar, but distinct).

Part 5: Data Interpretation

Use the table below to interpret the results from the Split-Stream analysis.

Stream A Result (Derivatized)Stream B Result (Direct)Interpretation
Positive Negative Dalapon is present as the Acid . No biomethylation occurred.
Positive Positive Dalapon is present as the Ester (Biogenic or Formulation).
Positive Positive (Trace) Mixed population. Primarily acid, with minor biomethylation.
Negative Negative Analyte absent.
Troubleshooting "Ghost" Esters

If Stream B is positive, verify the solvent grade. Traces of methanol in "Reagent Grade" acetone can react with Dalapon Acid in the GC inlet to form the methyl ester (an artifact known as inlet derivatization). Always use HPLC-grade or Pesticide-grade solvents.

References

  • United States Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1][2][3] SW-846 Update III.[4] [Link]

  • Magee, L. A., & Colmer, A. R. (1959). Decomposition of 2,2-Dichloropropionic Acid by Soil Bacteria.[5][6] Canadian Journal of Microbiology, 5(3), 255–260. [Link]

  • Allison, N., Skinner, A. J., & Cooper, R. A. (1983). The dehalogenases of a 2,2-dichloropropionate-degrading bacterium.[5] Journal of General Microbiology, 129(5), 1283–1293. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Derivatization of Dalapon to Dalapon Methyl Ester via Acidic Methanolysis

Abstract Dalapon (2,2-dichloropropionic acid) is a polar, non-volatile herbicide that presents significant challenges for direct Gas Chromatography (GC) analysis. To achieve accurate quantification at trace levels (ppb),...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dalapon (2,2-dichloropropionic acid) is a polar, non-volatile herbicide that presents significant challenges for direct Gas Chromatography (GC) analysis. To achieve accurate quantification at trace levels (ppb), the carboxylic acid moiety must be converted into a volatile ester. While historical methods utilized hazardous diazomethane, this protocol details a robust, safer, and highly efficient derivatization using 10% Sulfuric Acid in Methanol (Acidic Methanol) . This guide provides a step-by-step workflow, mechanistic insights, and critical control points to ensure high recovery (>90%) and reproducibility suitable for regulated environmental monitoring.

Introduction & Scientific Rationale

The Challenge: Polarity and Volatility

Dalapon contains a carboxylic acid group (


) capable of strong hydrogen bonding. In a GC injector, this leads to:
  • Adsorption: Irreversible binding to active sites in the liner and column.

  • Peak Tailing: Asymmetric peaks that compromise integration and detection limits.

  • Low Sensitivity: Poor volatilization reduces signal-to-noise ratios.

The Solution: Fischer Esterification

Derivatization masks the polar hydroxyl group by converting it to a methyl ester (


). This reduces polarity, prevents hydrogen bonding, and significantly lowers the boiling point relative to the molecular weight, making the analyte ideal for GC-ECD or GC-MS analysis.
Safety Note: Acidic Methanol vs. Diazomethane

While EPA Method 515.1 utilizes diazomethane—an explosive and carcinogenic gas—this protocol follows the EPA Method 552.2 approach using acidic methanol. This reagent is stable, easier to handle, and provides comparable esterification efficiency for haloacetic acids and dalapon without the extreme safety hazards of diazomethane.

Reaction Mechanism

The transformation of dalapon to dalapon methyl ester proceeds via an acid-catalyzed Fischer Esterification. The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to make it more electrophilic, facilitating the attack by methanol.

FischerEsterification cluster_conditions Critical Conditions: 50°C, 2 Hours Dalapon Dalapon (R-COOH) Protonation Protonation (H+ from H2SO4) Dalapon->Protonation + MeOH Intermediate Tetrahedral Intermediate Protonation->Intermediate Elimination Water Elimination (-H2O) Intermediate->Elimination Ester Dalapon Methyl Ester (R-COOCH3) Elimination->Ester

Figure 1: Simplified mechanism of acid-catalyzed esterification of dalapon.

Reagents & Equipment

Critical Reagents
ReagentGrade/SpecificationNotes
Methanol (MeOH) HPLC Grade or higherMust be anhydrous to prevent reverse hydrolysis.
Sulfuric Acid (H₂SO₄) Concentrated, ACS ReagentUsed as the acid catalyst.
MTBE (Methyl tert-butyl ether) High Purity / GC GradeExtraction solvent.[1]
Sodium Bicarbonate (NaHCO₃) Saturated SolutionNeutralizing agent.[1][2][3][4][5]
Sodium Sulfate (Na₂SO₄) Anhydrous, GranularDrying agent (baked at 400°C).
Surrogate Standard 2,3-Dibromopropionic acidMonitors extraction/derivatization efficiency.[5]
Internal Standard 1,2,3-TrichloropropaneFor volumetric correction.[5][6]
Preparation of 10% Sulfuric Acid in Methanol

Strict adherence to this preparation is vital for safety and concentration accuracy.

  • Place a 50 mL volumetric flask into a cooling bath (ice water).

  • Add approximately 20-30 mL of Methanol to the flask.

  • Dropwise , add 5.0 mL of Concentrated Sulfuric Acid .

    • Caution: Exothermic reaction. Swirl constantly.

  • Allow the solution to cool to room temperature.[4]

  • Dilute to the mark with Methanol and mix known.

  • Shelf Life: Prepare fresh weekly. Store in a tightly capped glass bottle at 4°C.

Experimental Protocol

Workflow Overview

The process involves liquid-liquid extraction (LLE) followed by in-vial derivatization.[7]

ProtocolWorkflow cluster_prep Phase 1: Extraction cluster_deriv Phase 2: Derivatization cluster_workup Phase 3: Neutralization Sample Aqueous Sample (40 mL) Acidify Acidify to pH < 0.5 (H2SO4) Sample->Acidify Extract Add 4 mL MTBE & Extract Acidify->Extract PhaseSep Recover Organic Phase (MTBE) Extract->PhaseSep AddReagent Add 10% H2SO4/MeOH (Acidic Methanol) PhaseSep->AddReagent Heat Incubate 50°C for 2 Hours AddReagent->Heat Cool Cool to RT Heat->Cool Neutralize Add Saturated NaHCO3 (Neutralize Acid) Cool->Neutralize FinalSep Transfer MTBE Layer to GC Vial Neutralize->FinalSep

Figure 2: Step-by-step extraction and derivatization workflow.[8]

Step-by-Step Procedure
1. Sample Preparation & Extraction
  • Transfer 40 mL of sample into a 60 mL glass vial with a Teflon-lined screw cap.

  • Add Surrogate Standard (e.g., 10 µL of 10 µg/mL 2,3-dibromopropionic acid).

  • Adjust pH to < 0.5 by adding approx. 2 mL conc. H₂SO₄.[4][6][7][9][10][11]

    • Note: Dalapon must be in its free acid form to partition into the organic phase.

  • Add 4.0 mL of MTBE .

  • Shake vigorously for 2 minutes. Allow phases to separate for 10 minutes.

  • Transfer exactly 3.0 mL of the upper MTBE layer to a clean derivatization vial (e.g., 10 mL conical vial).

2. Derivatization (The Critical Step)[12]
  • Add 1.0 mL of 10% Sulfuric Acid in Methanol to the MTBE extract.

  • Cap the vial tightly.

  • Place in a heating block at 50°C (±2°C) for 2 hours .

    • Why? This time/temp profile ensures complete conversion of Dalapon without degrading the ester or boiling off the solvent (MTBE b.p. is 55°C; the mixture boils slightly higher but pressure builds—ensure caps are tight).

3. Neutralization & Work-up
  • Remove vials and cool to room temperature.

  • Add 4.0 mL of Saturated Sodium Bicarbonate (NaHCO₃) .

    • Caution: Add slowly. CO₂ gas will evolve as the acid is neutralized.

  • Shake gently for 2 minutes to neutralize the sulfuric acid.

  • Allow phases to separate.[7] The Dalapon Methyl Ester is in the upper MTBE layer .

  • Transfer the upper layer to a GC autosampler vial.

  • Add Internal Standard (1,2,3-Trichloropropane) prior to analysis.[6][13]

Chromatographic Analysis

Recommended GC-ECD Conditions[6]
  • System: GC with Electron Capture Detector (ECD) or MS.

  • Column:

    • Primary: DB-5ms or TG-5MS (30 m x 0.25 mm x 0.25 µm).

    • Confirmation: DB-1701.[14][15]

  • Inlet: Splitless, 200°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 35°C (hold 10 min) - Critical for separating solvent/light esters.

    • Ramp 1: 5°C/min to 75°C.

    • Ramp 2: 20°C/min to 200°C (hold 2 min).

  • Detector (ECD): 260°C.

Expected Performance Data
ParameterSpecification
Dalapon Methyl Ester RT ~5.7 - 6.5 min (Dependent on flow/ramp)
Recovery 90 - 110%
Method Detection Limit (MDL) ~0.5 - 1.0 µg/L (ppb)
Surrogate Recovery 70 - 130%

Troubleshooting & Expert Insights

Water Management (The #1 Failure Mode)

Fischer esterification is an equilibrium reaction (


).
  • Problem: Excess water shifts the equilibrium back to the acid.

  • Fix: Ensure the MTBE extract is relatively dry. If recovery is low, add a pinch of anhydrous

    
     to the MTBE extract before adding the acidic methanol.
    
Interferences
  • Dimethyl Sulfide: A byproduct of the H₂SO₄/MeOH reaction can appear early in the chromatogram. The 35°C initial oven hold helps separate this from early eluting peaks.

  • Bromoform: If Tribromoacetic acid (TBAA) is present in the sample, it may decarboxylate to bromoform during this reaction.[10] This confirms the reaction conditions are aggressive enough.

Phase Separation

After neutralization with bicarbonate, the emulsion can be stubborn.

  • Tip: A brief centrifugation (2000 rpm for 2 min) breaks the emulsion instantly.

References

  • U.S. Environmental Protection Agency. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.[1][7] Revision 1.0. Cincinnati, OH.[6]

  • U.S. Environmental Protection Agency. (1996). Method 515.3: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.[2][16] Revision 1.0.

  • Xie, Y. (2001). Analyzing Haloacetic Acids using Gas Chromatography/Mass Spectrometry. Water Research, 35(6), 1599-1602. (Discusses acidic methanol efficiency).
  • Thermo Fisher Scientific. (2012). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLD TG-5MS. Application Note 20556.

Sources

Application

Application Note: High-Efficiency Methylation of Dalapon in Water Using Diazomethane

Executive Summary Dalapon (2,2-dichloropropionic acid) is a highly polar, water-soluble herbicide that presents significant analytical challenges. Direct Gas Chromatography (GC) analysis is impossible due to its acidic n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dalapon (2,2-dichloropropionic acid) is a highly polar, water-soluble herbicide that presents significant analytical challenges. Direct Gas Chromatography (GC) analysis is impossible due to its acidic nature and lack of volatility. While alternative derivatization agents exist (e.g., acidic methanol), diazomethane (


)  remains the gold standard for high-sensitivity applications due to its rapid reaction kinetics, mild operating conditions, and clean byproduct profile (

gas).

This guide provides a rigorous protocol for the extraction and methylation of dalapon in water samples. It prioritizes safety—given diazomethane's explosive potential—and offers field-proven insights to maximize recovery of the volatile methyl ester derivative.

Safety Directive: The "Zero-Error" Protocol

WARNING: Diazomethane is a toxic carcinogen and a potent explosive.[1][2] It can detonate unexpectedly if handled incorrectly.[2]

Critical Safety Rules
  • No Ground Glass Joints: Never use ground glass joints or rough glass surfaces in the diazomethane generator or storage vessels.[2][3] Friction can trigger detonation. Use Clear-Seal™ or fire-polished joints with O-rings/clamps.

  • Precursor Selection: Use Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) rather than MNNG (N-methyl-N'-nitro-N-nitrosoguanidine). Diazald is significantly more stable and less carcinogenic.

  • Light & Heat Sensitivity: Diazomethane is photosensitive and thermally unstable. Perform generation in a hood with subdued lighting. Never heat above 90°C.

  • Blast Shield: Always operate the generator behind a safety shield.

Scientific Foundation

The Chemical Mechanism

Diazomethane acts as a "soft" methylating agent. The reaction is driven by the protonation of diazomethane by the acidic proton of Dalapon, creating a highly reactive methyldiazonium intermediate. This intermediate undergoes an immediate


 attack by the carboxylate anion, releasing nitrogen gas.[4]

Key Advantage: Unlike acid-catalyzed esterification (e.g.,


-MeOH), this reaction proceeds at room temperature and is essentially instantaneous, minimizing thermal degradation of analytes.
Reaction Pathway Diagram

DiazomethaneMechanism Dalapon Dalapon (Acid) R-COOH Intermediate Methyldiazonium Cation Pair [R-COO- +CH3-N2] Dalapon->Intermediate Proton Transfer Diazomethane Diazomethane CH2N- Diazomethane->Intermediate Transition SN2 Attack Intermediate->Transition Product Dalapon Methyl Ester R-COOCH3 Transition->Product Byproduct Nitrogen Gas N2 (Leaves) Transition->Byproduct

Figure 1: Mechanism of carboxylic acid methylation via diazomethane.[1][4][5][6] The irreversible loss of


 gas drives the reaction to completion.

Experimental Protocol

Reagents & Equipment[4][8][9]
  • Diazald® Kit: Mini-generator with clear-seal joints.

  • Solvents: Diethyl ether (peroxide-free, high purity) and Carbitol (2-(2-ethoxyethoxy)ethanol).

  • Quenching Agent: Silica gel or acetic acid.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) is preferred over ethyl ether for the sample extraction step due to higher boiling point and safety, though ethyl ether is required for the diazomethane generation.

Diazomethane Generation (Mini-Scale)

Note: Prepare immediately before use. Do not store long-term.

  • Setup: Assemble the mini-generator with a receiving vial cooled in an ice/salt bath (-10°C).

  • Charge: Add 133 mg Diazald and 0.5 mL Carbitol to the reaction tube. Add 1.5 mL diethyl ether to the outer tube (if using concentric design) or receiving vial.

  • Catalysis: Add 0.5 mL of 37% KOH (aq) dropwise to the Diazald solution.

  • Collection: A yellow gas (

    
    ) will evolve and dissolve into the cold ether, turning it bright yellow.
    
  • Termination: When the ether is deep yellow, stop the reaction.

Sample Preparation & Derivatization Workflow

Step 1: Hydrolysis (Optional but Recommended) If measuring total dalapon (including salts), adjust sample pH to >12 with NaOH and hold for 1 hour.

Step 2: Acidification & Extraction Dalapon is a strong acid (


). To extract it from water, you must suppress ionization.
  • Adjust 50 mL sample pH to < 2 using cold

    
     (1:1).
    
  • Expert Tip: Add 10-20g

    
     (Salting Out). This significantly increases the partition coefficient of dalapon into the organic phase.
    
  • Extract with 4 mL MTBE. Shake vigorously for 2 minutes.

Step 3: Drying Transfer the MTBE layer to a vial containing anhydrous


.
  • Critical: Water interferes with diazomethane (reacting to form methanol). The extract must be dry.

Step 4: Derivatization

  • Transfer 2 mL of the dried extract to a reaction vial.

  • Add the cold Diazomethane/Ether solution dropwise.

  • Endpoint: Continue adding until a persistent yellow color remains for at least 15 minutes. This indicates excess reagent.

  • Allow to stand for 30 minutes at room temperature (in a hood).

Step 5: Quenching & Concentration

  • Add 10-20 mg of silica gel to destroy excess diazomethane (evolution of bubbles).

  • Volatility Warning: Dalapon methyl ester is volatile.[2] DO NOT blow down to dryness. If concentration is needed, use a gentle stream of

    
     and stop at exactly 1 mL.
    
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Sample Water Sample (50mL) Acidify Acidify pH < 2 (H2SO4) Sample->Acidify Salt Add Na2SO4 (Salting Out) Acidify->Salt Extract Extract with MTBE Salt->Extract Dry Dry Extract (Anhydrous Na2SO4) Extract->Dry React Add Diazomethane (Until Yellow Persists) Dry->React Quench Quench Excess (Silica Gel) React->Quench Analyze GC-ECD Analysis Quench->Analyze

Figure 2: Step-by-step workflow for the extraction and methylation of Dalapon.

Analysis Parameters (GC-ECD)

The halogenated nature of dalapon makes the Electron Capture Detector (ECD) the ideal choice for trace analysis (ppb levels).

ParameterCondition
System GC with micro-ECD (

ECD)
Column DB-1701 or DB-5.625 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium or Hydrogen (35 cm/sec linear velocity)
Injection 2 µL Splitless (Purge on at 0.75 min)
Injector Temp 200°C (Do not overheat; dalapon ester is stable but volatile)
Detector Temp 300°C
Oven Program 40°C (hold 2 min)

10°C/min to 100°C

20°C/min to 220°C
Retention Time Dalapon Methyl Ester typically elutes early (~5-8 mins depending on flow)

Troubleshooting & Expert Insights

The "Disappearing Peak" Phenomenon

Symptom: Good recovery of internal standards, but low Dalapon recovery. Cause: Volatilization. Dalapon methyl ester has a boiling point significantly lower than the acid. Solution:

  • Never evaporate the final extract to dryness.

  • Use MTBE (BP 55°C) instead of Diethyl Ether (BP 35°C) for the extraction solvent to minimize evaporative losses during handling, although the diazomethane itself is in ether.

Incomplete Methylation

Symptom: Low response, no yellow color persistence. Cause: Wet extract or insufficient reagent. Solution:

  • Water consumes diazomethane. Ensure the MTBE extract is dried thoroughly with anhydrous sodium sulfate before adding the reagent.

  • Add diazomethane until the yellow color persists for at least 15 minutes. If it fades, add more.

Ghost Peaks

Symptom: Extra peaks in the chromatogram. Cause: Diazomethane reacting with impurities in the ether or plasticizers. Solution: Use only glass and Teflon. Avoid plastic pipette tips if possible (or use high-grade polypropylene). Run a method blank with every batch.

References

  • U.S. Environmental Protection Agency. (1995). Method 515.1: Determination of Chlorinated Acids in Water by Gas Chromatography with an Electron Capture Detector.[7] Revision 4.1.

  • U.S. Environmental Protection Agency. (1996). Method 515.3: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.[8]

  • Sigma-Aldrich. (n.d.). Diazald® and Diazomethane Generators: Technical Bulletin AL-180.

  • Yale University EHS. (2020).[9] Standard Operating Procedure: Diazomethane.[2][3]

Sources

Method

Application Note: High-Efficiency Analysis of Dalapon Methyl Ester via GC-ECD

Executive Summary This application note details the protocol for the trace-level analysis of Dalapon, a chlorinated acid herbicide, in aqueous matrices.[1] Due to the high polarity and water solubility of the parent acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the trace-level analysis of Dalapon, a chlorinated acid herbicide, in aqueous matrices.[1] Due to the high polarity and water solubility of the parent acid, direct GC analysis is impossible. This protocol utilizes derivatization to the methyl ester form followed by Electron Capture Detection (ECD) , which offers high sensitivity to the electronegative chlorine atoms.

Key Technical Insight: Dalapon methyl ester is highly volatile. The most common source of analytical failure is evaporative loss during the sample concentration step. This guide prioritizes "Cold-Handling" techniques to mitigate this risk.

Introduction & Principle

Dalapon (2,2-dichloropropionic acid) is widely used to control grasses in crops. In water, it exists as an ionic species. The analytical workflow requires three phase transformations:

  • Hydrolysis: Converting esters/salts back to the parent acid.

  • Extraction: Transferring the acid from the aqueous phase to an organic solvent (typically Methyl tert-butyl ether, MTBE).[2][3]

  • Derivatization: Converting the acid to a volatile, non-polar methyl ester using Diazomethane or Methanol/H2SO4.

The resulting Dalapon Methyl Ester is analyzed via GC-ECD.[1][2] The ECD is selective for halogens, allowing detection limits in the low microgram-per-liter (


g/L) range, even in complex matrices.

Experimental Workflow

The following diagram illustrates the critical path from sampling to data acquisition, highlighting the "Solvent Wash" step necessary to remove interferences like Dacthal (DCPA) parent esters.

DalaponAnalysis cluster_volatility CRITICAL CONTROL POINT: VOLATILITY Sample Water Sample (Preserved with Na2SO3) Hydrolysis Hydrolysis (pH 12, 1 hr) Sample->Hydrolysis NaOH Wash Solvent Wash (Remove Organics) Hydrolysis->Wash Hexane Acidify Acidification (pH < 2) Wash->Acidify H2SO4 Extract Extraction (MTBE) Acidify->Extract L/L Extraction Deriv Derivatization (Diazomethane) Extract->Deriv Esterification GC GC-ECD Analysis (DB-1701 / DB-5) Deriv->GC Injection

Materials & Methods

Instrumentation
  • Gas Chromatograph: Agilent 7890B or equivalent with dual ECDs.

  • Inlet: Split/Splitless (operated in Splitless mode).[4]

  • Liner: Deactivated double-taper liner (4 mm ID) to minimize degradation.

  • Detectors: Electron Capture Detector (ECD) @ 300°C.

Column Selection

Dual-column confirmation is required to prevent false positives.

  • Primary Column: DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25
      
      
      m.[1][4]
    • Why? Offers unique selectivity for chlorinated herbicides compared to standard non-polar columns.

  • Confirmation Column: DB-5 or Rtx-CLPesticides (5% Phenyl-methylpolysiloxane).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25
      
      
      m.[1][4]
Reagents[5]
  • Extraction Solvent: Methyl tert-butyl ether (MTBE).[2]

  • Derivatizing Agent: Diazomethane (generated in situ or via Diazald kit).

    • Alternative: Acidified Methanol (10% H2SO4 in MeOH) can be used but requires heating, which risks Dalapon loss. Diazomethane is preferred for Dalapon due to the speed and low temperature of the reaction.

Detailed Protocol

Step 1: Sample Preservation[1][2][5][6][7]
  • Collect samples in amber glass bottles.

  • Add Sodium Sulfite (3 mg) to dechlorinate (prevent oxidation).

  • Store at 4°C. Holding time: 14 days.

Step 2: Hydrolysis & Wash
  • Transfer 40-50 mL of sample to a reaction vessel.

  • Adjust pH to >12 using 6N NaOH. Shake for 1 hour.

    • Purpose: Hydrolyzes esters to acid salts.

  • Solvent Wash: Add 5 mL Hexane, shake, and discard the organic (top) layer .

    • Purpose: Removes neutral organics and parent esters (like Dacthal) that would otherwise interfere.[3]

Step 3: Extraction[8]
  • Acidify the aqueous phase to pH < 2 using 12N H2SO4.

  • Add 4 mL MTBE. Shake vigorously for 2 minutes.

  • Allow phases to separate. Transfer the upper MTBE layer to a collection vial.

Step 4: Derivatization (Diazomethane Method)
  • Add approx. 250

    
    L of Diazomethane solution to the extract until a persistent yellow color remains.
    
  • Let stand for 30 minutes at room temperature (in a fume hood).

  • Quench: Add 10-20 mg of silica gel to destroy excess diazomethane.

  • Concentration (DANGER ZONE): If concentration is needed, use a gentle stream of Nitrogen at room temperature. DO NOT HEAT. Dalapon methyl ester is extremely volatile and will be lost if the solvent is boiled or blown down too aggressively.

Results: Retention Times & GC Conditions

Temperature Program (Critical for Resolution)

Dalapon elutes very early. A low initial temperature is required to focus the peak and separate it from the solvent front.

ParameterSetting
Injector Temp 200°C (Splitless, purge on @ 0.75 min)
Initial Temp 40°C (Hold 2 min)
Ramp 1 10°C/min to 100°C
Ramp 2 20°C/min to 280°C (Hold 2 min)
Carrier Gas Helium @ 30 cm/sec (Constant Flow)
Retention Time Data

The following retention times are representative for the conditions above. Note that Dalapon Methyl Ester is typically the first eluting target analyte.

AnalytePrimary Column (DB-1701) RT (min)Confirmation Column (DB-5) RT (min)
Dalapon Methyl Ester 5.70 4.25
3,5-Dichlorobenzoic Acid10.509.80
Dicamba Methyl Ester12.1011.20
2,4-D Methyl Ester13.4012.90
Pentachlorophenol14.8013.50

Note: Absolute times vary by column length and flow rate. Relative Retention Time (RRT) to the Internal Standard (e.g., 4,4'-Dibromooctafluorobiphenyl) should be used for identification.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Recovery: Almost always due to evaporation. Check the concentration step. Ensure the nitrogen stream is gentle and the vial is not heated.

  • Ghost Peaks: Phthalates from plastic tubing. Use only Teflon (PTFE) or stainless steel tubing.

  • Degradation: Dalapon can degrade in the injector if the liner is dirty. Replace liner and cut 30 cm from the column guard.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Dalapon Recovery CheckIS Is Internal Standard Recovery Good? Start->CheckIS VolatileLoss Cause: Volatile Loss during Blow-down CheckIS->VolatileLoss No (IS also low) ExtractEff Check Extraction Efficiency (pH < 2?) CheckIS->ExtractEff Yes (IS good) Injector Check Injector: Active Sites/Dirt ExtractEff->Injector pH is correct

References

  • U.S. EPA Method 515.1 - Determination of Chlorinated Acids in Water by Gas Chromatography with an Electron Capture Detector.

  • U.S. EPA Method 515.4 - Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection.

  • Restek Chromatogram #32057 - Analysis of Chlorinated Herbicides (including Dalapon) on Rtx-CLPesticides.

  • Agilent Technologies - Analysis of Chlorinated Acid Herbicides in Water.

Sources

Application

Acidic methanol derivatization techniques for chlorinated herbicides

Abstract The analysis of chlorinated phenoxy acid herbicides (e.g., 2,4-D, Dicamba, MCPA) by Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization to convert these polar, non-volatile acids into volatile m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of chlorinated phenoxy acid herbicides (e.g., 2,4-D, Dicamba, MCPA) by Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization to convert these polar, non-volatile acids into volatile methyl esters.[1] While EPA Method 8151A historically prioritizes diazomethane—a hazardous, explosive, and carcinogenic reagent—modern laboratories increasingly demand safer, scalable alternatives. This guide details the Acidic Methanol Derivatization protocol (using H₂SO₄/MeOH or BF₃/MeOH) as a robust, field-proven alternative. This method leverages Fisher Esterification to achieve high recovery rates (>90%) and excellent chromatographic resolution without the safety risks of diazoalkanes.

Introduction & Scientific Rationale

Chlorinated acid herbicides are thermally unstable and highly polar, leading to poor peak shape and column adsorption if analyzed directly. Derivatization replaces the acidic proton with a methyl group, reducing polarity and increasing volatility.

Why Acidic Methanol?

  • Safety: Eliminates the explosion risk and carcinogenicity associated with diazomethane generation.

  • Stability: Acid-catalyzed methylation produces stable methyl esters that are less prone to degradation during storage than silyl derivatives (e.g., TMS).

  • Selectivity: The reaction is specific to carboxylic acids, minimizing interference from co-extracted phenols which might be methylated by diazomethane but are less reactive in acidic methanol under controlled conditions.

The Mechanism: Fisher Esterification The process is an equilibrium reaction where the acid catalyst (H₂SO₄ or BF₃) protonates the carbonyl oxygen of the herbicide, making the carbonyl carbon highly electrophilic. Methanol then attacks this carbon, followed by proton transfer and the elimination of water to form the ester.

Critical Success Factor: Because the reaction is an equilibrium process (


), water removal  is critical. The presence of water drives the reverse reaction (hydrolysis). Therefore, extracts must be meticulously dried prior to derivatization.

Reaction Mechanism Diagram

FisherEsterification Herbicide Chlorinated Herbicide (R-COOH) Protonation Protonation (R-C=OH+) Herbicide->Protonation + H+ (Catalyst) NucleophilicAttack Methanol Attack (Tetrahedral Intermediate) Protonation->NucleophilicAttack + CH3OH WaterElim Water Elimination (- H2O) NucleophilicAttack->WaterElim Proton Transfer Ester Methyl Ester (R-COOCH3) WaterElim->Ester Irreversible if H2O removed

Caption: Step-wise mechanism of acid-catalyzed Fisher Esterification converting herbicide acids to methyl esters.

Reagents and Equipment

Reagents:

  • Derivatization Reagent (Option A - Recommended): 10% BF₃ in Methanol (w/w).[2] Note: Commercially available in ampoules to maintain integrity.

  • Derivatization Reagent (Option B): 10% H₂SO₄ in Methanol (v/v).[3] Preparation: Slowly add 10 mL conc. H₂SO₄ to 90 mL chilled HPLC-grade methanol.

  • Extraction Solvent: Diethyl Ether (peroxide-free) or Methylene Chloride (DCM), Pesticide Grade.

  • Drying Agent: Sodium Sulfate (Na₂SO₄), anhydrous, granular. Baked at 400°C for 4 hours to remove phthalates.

  • Neutralization Buffer: Saturated Sodium Bicarbonate (NaHCO₃) solution.[3]

  • Final Solvent: Hexane, Pesticide Grade.

Equipment:

  • Water bath or heating block capable of maintaining 60°C ± 2°C.

  • Screw-cap reaction vials (clear glass) with PTFE-lined caps.

  • Nitrogen evaporation system (e.g., N-Evap).

Detailed Protocol

Phase 1: Sample Preparation & Extraction

Pre-requisite: Aqueous samples should be acidified to pH < 2 with H₂SO₄ to ensure herbicides are in their protonated (extractable) form.

  • Extraction: Extract 1 L of acidified sample with 3 x 60 mL of Diethyl Ether or DCM.

  • Hydrolysis (Optional): If herbicide esters are present in the original sample and total herbicide load is required, perform alkaline hydrolysis (KOH, pH 12, 2 hrs) before the acidification and extraction step.

  • Drying (CRITICAL): Pass the combined organic extract through a funnel containing granular anhydrous Na₂SO₄.

    • Why? Any residual water will stop the methylation reaction.

  • Concentration: Evaporate the solvent to near dryness (approx. 0.5 mL) using a gentle stream of nitrogen at 35°C.

    • Warning: Do not go to complete dryness; volatile herbicides (e.g., Dicamba) can be lost.

    • Solvent Exchange: If DCM was used, add 2 mL of methanol and evaporate again to 0.5 mL to ensure solvent exchange.

Phase 2: Derivatization Reaction
  • Add Reagent: Add 2.0 mL of 10% BF₃-Methanol (or H₂SO₄-MeOH) to the vial containing the concentrated extract.

  • Seal: Cap tightly with a PTFE-lined cap.

  • Incubate: Place in a heating block at 60°C for 30 minutes .

    • Note: While fatty acids methylate in 5-10 mins, hindered herbicides like 2,4,5-T require 30 mins for quantitative conversion.

  • Cool: Remove from heat and allow to cool to room temperature (approx. 5 mins).

Phase 3: Workup & Partitioning
  • Quench: Add 2 mL of Saturated NaHCO₃ (or HPLC water) to the reaction vial.

    • Action: This neutralizes the acid catalyst and separates the phases.

  • Extract Esters: Add 2 mL of Hexane .

  • Agitate: Vortex vigorously for 1 minute. The methyl esters will partition into the upper Hexane layer.

  • Phase Separation: Allow layers to settle.

  • Transfer: Carefully pipette the top (Hexane) layer into a GC vial containing a small amount of anhydrous Na₂SO₄ (to remove trace moisture).

Phase 4: GC-MS Analysis
  • Column: Rtx-CLPesticides or DB-5ms (30m x 0.25mm x 0.25µm).

  • Injection: 1-2 µL, Splitless (250°C).

  • Oven Program: 60°C (hold 1 min) -> 25°C/min to 180°C -> 5°C/min to 240°C -> 20°C/min to 300°C.

  • Detection: SIM mode (Select specific ions for 2,4-D-Me, Dicamba-Me, etc.).

Workflow Diagram

Workflow Sample Acidified Aqueous Sample (pH < 2) Extract L-L Extraction (Ether/DCM) Sample->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry Remove Water Deriv Derivatization BF3-MeOH, 60°C, 30 min Dry->Deriv Add Reagent Quench Quench & Partition Add Water/NaHCO3 + Hexane Deriv->Quench Cool GC GC-MS Analysis (Methyl Esters) Quench->GC Inject Hexane Layer

Caption: Operational workflow for the extraction and acidic methylation of chlorinated herbicides.

Validation & Performance Metrics

Typical performance data for 2,4-D and 2,4,5-T using this protocol:

ParameterSpecificationNotes
Recovery 85% - 110%Comparable to Diazomethane (EPA 8151A).
RSD (Precision) < 10%High reproducibility due to controlled heating.
Linearity (R²) > 0.995Range: 0.5 ppb to 100 ppb.
Derivatization Efficiency > 95%At 60°C for 30 mins.
Stability 7 DaysMethyl esters are stable in hexane at 4°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Water in extract.[2]Ensure Na₂SO₄ drying step is rigorous. Water reverses the equilibrium.
Interfering Peaks Aldol condensation.[4]Residual acetone from glassware cleaning reacting with base. Rinse glassware with DCM/Hexane.
Tailing Peaks Incomplete methylation.Extend reaction time to 45-60 mins or check reagent shelf life (BF3 degrades).
Degradation Temperature too high.Do not exceed 70°C. Chlorinated acids can decarboxylate.
Emulsions Workup pH issues.Ensure saturated NaHCO₃ is used to break emulsions during the hexane extraction.

Safety Considerations

  • Boron Trifluoride (BF₃): Corrosive and toxic. Use in a fume hood. Hydrolyzes in moist air to form HF fumes.

  • Methanol: Flammable and toxic. Causes blindness if ingested.

  • Sulfuric Acid: Strong oxidizer. Reacts violently with water.

  • Pressure: Heating sealed vials creates pressure. Use appropriate safety shields and rated vials.

References

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846. Link

  • Sigma-Aldrich (Supelco). (2023). Derivatization Reagents: BF3-Methanol and Methanolic H2SO4 Product Specification and Application Note.Link

  • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.[5]Link

  • ResearchGate. (2018). Comparison of methylation methods for fatty acid analysis. (Contextual reference for BF3 vs H2SO4 efficiency). Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing volatility losses of dalapon methyl ester during concentration

Technical Support Center: Minimizing Volatility Losses of Dalapon Methyl Ester Welcome to the Application Support Center Subject: Troubleshooting Recovery Losses for Volatile Herbicide Esters (Dalapon) Analyst: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Volatility Losses of Dalapon Methyl Ester

Welcome to the Application Support Center

Subject: Troubleshooting Recovery Losses for Volatile Herbicide Esters (Dalapon) Analyst: Senior Application Scientist, Separation Sciences Division Status: Active Guide

Introduction: The "Invisible" Loss

Researchers frequently report recovery rates dropping below 60% for Dalapon (2,2-dichloropropionic acid) after derivatization to its methyl ester form. Unlike heavier chlorinated herbicides (e.g., 2,4-D or Picloram), Dalapon methyl ester is uniquely volatile.

This guide addresses the specific physics of this loss during the concentration step. It is not merely a procedural list but a troubleshooting system designed to isolate where your analyte is escaping.

Module 1: The Physics of Loss (Causality)

Q: Why am I losing Dalapon Methyl Ester even when the water bath is below its boiling point?

A: You are fighting Co-distillation and Vapor Pressure , not just boiling points.

Dalapon methyl ester has a boiling point of approximately 143°C, but it exhibits significant vapor pressure at lower temperatures. When you evaporate a solvent like Methyl tert-butyl ether (MtBE) or Hexane, the massive volume of solvent gas leaving the vessel acts as a carrier gas. It "sweeps" the volatile ester molecules out of the flask long before the liquid reaches the ester's boiling point.

The Critical Rule: Loss occurs exponentially as the solvent volume approaches zero. If you evaporate to dryness, you will lose >90% of your Dalapon methyl ester within seconds.

Module 2: Equipment Troubleshooting

Q: Can I use a Rotary Evaporator (Rotovap) for this concentration?

A: Proceed with Extreme Caution (Not Recommended). Rotary evaporators create a thin film of solvent to maximize surface area. While efficient for non-volatiles, this high surface area promotes the rapid sublimation/evaporation of Dalapon methyl ester.

The Gold Standard: Kuderna-Danish (K-D) Concentrator For Dalapon methyl ester, the Kuderna-Danish apparatus is superior because it minimizes the surface area of the final concentrate and uses a Snyder column to create a reflux zone. This "washes" volatile analytes back down into the flask while allowing the lower-boiling solvent to escape.

Equipment Comparison Table

FeatureKuderna-Danish (K-D)Rotary EvaporatorNitrogen Blowdown
Analyte Retention High (Reflux mechanism traps volatiles)Low (High surface area promotes loss)Medium (Risk of "blow out" if flow is high)
Solvent Removal Slow, GentleFast, AggressiveSlow (small volumes only)
Risk of Dryness Low (Design prevents accidental dryness)High (Hard to stop at exact volume)High (Requires constant vigilance)
Recommended for Dalapon? YES (Primary Choice) NO (Unless vacuum is strictly controlled)YES (Only for final volume <1mL)

Module 3: The "Keeper" Solvent Protocol

Q: How do I "lock" the analyte in the solution during concentration?

A: You must use a Keeper Solvent . A keeper is a high-boiling solvent added before concentration. As the extraction solvent (e.g., MtBE, Ether) evaporates, the keeper remains, ensuring the Dalapon ester is never exposed to a "dry" state.

Recommended Keeper: Isooctane (2,2,4-Trimethylpentane) or Toluene .

  • Why? Isooctane (BP ~99°C) boils significantly higher than MtBE (BP ~55°C) or Diethyl Ether (BP ~35°C).

The Self-Validating Protocol:

  • Extract/Derivatize: Perform your standard extraction and methylation (e.g., Diazomethane or Methanol/H2SO4).

  • Add Keeper: Add 1-2 mL of Isooctane to your extract before placing it in the concentrator.

  • Concentrate: Run the evaporation.

  • The Stop Point: The volume will stop reducing rapidly once the volatile solvent is gone, leaving the ~2 mL of Isooctane behind.

    • Validation: If your final volume drops below 1 mL, you have likely lost analyte.

Module 4: The Hydrolysis Trap (The Chemical Loss)

Q: My chromatogram shows the acid peak, not the ester. Did the derivatization fail?

A: Not necessarily. You likely suffered Reverse Hydrolysis . Dalapon methyl ester is chemically unstable in the presence of water. If your extract was not perfectly dry before concentration, the heat of the water bath will catalyze the hydrolysis of the ester back into Dalapon acid (which may not elute or detect properly on your ester-specific GC method).

The Fix:

  • Drying Step: Pass the extract through a column of acidified Sodium Sulfate (Na2SO4) .

  • Verification: Ensure the Na2SO4 is free-flowing and granular. If it clumps, your sample is too wet.

Visualizing the Workflow

The following diagram illustrates the critical decision points where loss occurs.

DalaponWorkflow Start Sample Extract (in MtBE/Ether) Drying Drying Step (Acidified Na2SO4) Start->Drying Remove Water (Prevent Hydrolysis) Keeper Add Keeper Solvent (1-2 mL Isooctane) Drying->Keeper CRITICAL STEP Choice Select Concentration Method Keeper->Choice KD Kuderna-Danish (K-D) (Recommended) Choice->KD Rotovap Rotary Evaporator (High Risk) Choice->Rotovap ProcessKD Evaporate to ~4mL (Snyder Column Reflux) KD->ProcessKD ProcessRot Vacuum/Temp Control (Risk of Sublimation) Rotovap->ProcessRot N2 N2 Blowdown (Final Vol Only) Final Final Volume Adjustment (Never to Dryness) N2->Final ProcessKD->N2 Concentrate to <1mL ProcessRot->N2 Analysis GC-ECD/MS Analysis Final->Analysis

Figure 1: Optimized workflow for Dalapon Methyl Ester concentration, highlighting the critical "Keeper" addition and equipment selection.

FAQ: Failure Analysis

Q1: I followed the protocol, but my recovery is still ~50%. What else could it be? A: Check your Nitrogen Blowdown flow rate . If you are using N2 blowdown for the final step (from 5 mL to 1 mL), the gas stream should barely ripple the solvent surface. A violent vortex acts like a vacuum cleaner for volatile esters.

Q2: Can I use Methanol as a keeper? A: No. Methanol (BP 64.7°C) is too close to the boiling points of common extraction solvents (MtBE/Ether). It will evaporate along with them. You need a boiling point "gap" of at least 30-40°C, which is why Isooctane (BP 99°C) is preferred.

Q3: Does the EPA method specify this? A: Yes. EPA Method 8151A (Chlorinated Herbicides) and Method 515.1 explicitly warn about the volatility of ester derivatives. They recommend K-D apparatus and warn against evaporating to dryness [1, 2].

References

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846.[1] [Link]

  • U.S. Environmental Protection Agency. (1995). Method 515.1: Determination of Chlorinated Acids in Water by Gas Chromatography with an Electron Capture Detector. Revision 4.1. [Link]

  • Organomation. (2025). Evaporator & Concentrator Purchasing Guide: Kuderna-Danish vs Nitrogen Blowdown. [Link]

Sources

Optimization

Stability of dalapon methyl ester in methyl tert-butyl ether (MTBE)

[1] Doc ID: TSG-DME-001 Last Updated: 2026-02-09 Applicable Methods: EPA 8151A, Standard Methods 6640, General GC-ECD/MS Analysis[1][2] Executive Summary Dalapon methyl ester (DME) is the derivatized form of the herbicid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Doc ID: TSG-DME-001 Last Updated: 2026-02-09 Applicable Methods: EPA 8151A, Standard Methods 6640, General GC-ECD/MS Analysis[1][2]

Executive Summary

Dalapon methyl ester (DME) is the derivatized form of the herbicide Dalapon (2,2-dichloropropionic acid), typically generated for Gas Chromatography (GC) analysis.[1][2] While Methyl tert-butyl ether (MTBE) is a preferred solvent due to its extraction efficiency and chromatographic profile, DME presents a unique "dual-threat" stability profile compared to other chlorinated herbicides:[1][2]

  • High Volatility: DME is significantly more volatile than the methyl esters of phenoxy acid herbicides (e.g., 2,4-D), leading to rapid evaporative loss.[1][2]

  • Hydrolytic Susceptibility: Like all halo-esters, it is prone to hydrolysis in the presence of moisture, reverting to the free acid which yields poor chromatographic response.[2]

This guide provides the technical protocols to distinguish between physical loss (volatility) and chemical breakdown (hydrolysis/degradation).[2]

Critical Stability Factors

Module A: The Volatility Vector (Physical Stability)

The Issue: Concentration drift. Unlike heavier herbicide esters, Dalapon methyl ester has a high vapor pressure.[1][2] In MTBE (bp 55°C), the solvent and analyte can evaporate at different rates depending on storage conditions.[2]

  • Scenario 1 (Solvent Loss): MTBE evaporates through a punctured septum.[1][2] Result: Analyte concentration increases artificially.

  • Scenario 2 (Analyte Loss): DME volatilizes during headspace handling or improper uncapped storage.[1][2] Result: Analyte response decreases.

Corrective Action:

  • Storage: Store stock standards at 4°C ± 2°C in screw-cap vials with PTFE-lined silicone septa.

  • Handling: Never leave vials uncapped. minimizing headspace in storage vials is critical.[2]

Module B: The Hydrolysis Vector (Chemical Stability)

The Issue: Reversion to Dalapon Acid. MTBE can dissolve approximately 1.5% water by weight.[1][2] If the MTBE used for standards is "wet," hydrolysis occurs.

  • Mechanism: Water attacks the ester linkage, catalyzed by trace acidity (often present in aged MTBE).[2]

  • Symptom: Disappearance of the DME peak and appearance of severe tailing (the free acid) or complete loss of signal on non-polar columns.

Corrective Action:

  • Solvent QC: Use anhydrous MTBE (<0.05% water).

  • Drying: Store working standards over a few granules of activated anhydrous Sodium Sulfate (

    
    ) if moisture ingress is suspected.[2]
    
Module C: Thermal Degradation (Instrumental Artifacts)

The Issue: Dehydrochlorination. Chlorinated aliphatic esters are thermally labile.[1][2] Above 120°C, particularly in the presence of alkaline glass wool or dirty liners, DME can undergo dehydrochlorination (loss of HCl).[1][2]

  • Symptom: Ghost peaks or elevated baselines immediately following the solvent front.[2]

Diagnostic Workflows

Visualizing the Instability Pathways

The following diagram illustrates the degradation mechanisms and the decision logic for troubleshooting.

DalaponStability Start Issue: Low Recovery of Dalapon Methyl Ester Decision1 Is the Internal Standard (IS) Recovery also low? Start->Decision1 Physical Physical Loss (Evaporation) Check Septum & Vial Seal Decision1->Physical Yes (Both Low) Chemical Chemical Issue (Degradation) Decision1->Chemical No (Only Dalapon Low) Decision2 Check Chromatogram Shape Chemical->Decision2 Hydrolysis Peak Missing/Tailing? Cause: Hydrolysis to Acid Action: Check MTBE Moisture Decision2->Hydrolysis Tailing/Missing Thermal Ghost Peaks/Baseline Rise? Cause: Dehydrochlorination Action: Lower Inlet Temp / Clean Liner Decision2->Thermal Artifacts

Figure 1: Diagnostic logic tree for isolating Dalapon Methyl Ester stability failures.

Protocol: Validation of Standard Integrity

Objective: To determine if a working standard of Dalapon Methyl Ester has degraded or concentrated due to solvent evaporation.

Prerequisites:

  • Current Working Standard (Suspect)[1][2]

  • Freshly Prepared Control Standard (Reference)

  • Anhydrous MTBE[2]

Step-by-Step Procedure:

  • System Priming: Inject the solvent blank (MTBE) to ensure the GC inlet is free of "carryover" or ghost peaks.[2]

  • Reference Injection: Inject the Fresh Control Standard . Record the Peak Area (

    
    ).[2]
    
  • Suspect Injection: Inject the Current Working Standard . Record the Peak Area (

    
    ).[2]
    
  • Retention Time Check: Compare retention times.

    • Drift > 0.1 min? Check column flow/leak (Instrument issue).

    • Drift < 0.1 min? Proceed to calculation.

  • Calculate Recovery:

    
    
    

Interpretation of Results:

Recovery (%)DiagnosisRecommended Action
90% - 110% Stable Standard is acceptable for use.[1][2]
> 110% Evaporation Solvent (MTBE) has evaporated, concentrating the analyte.[2] Discard standard.
< 80% Degradation Hydrolysis or adsorption has occurred.[2] Discard standard. Check MTBE water content.
0% (No Peak) Total Failure Complete hydrolysis to acid form (which may not elute or tails severely).[1][2]

Frequently Asked Questions (FAQ)

Q1: Why does EPA Method 8151A require diazomethane or PFBBr derivatization? A: Dalapon is an acid herbicide.[2] In its free acid form, it is highly polar, leading to adsorption in the GC inlet and poor peak shape (tailing).[2] Derivatization to the methyl ester (DME) reduces polarity, increasing volatility and stability for GC analysis.[2]

Q2: Can I store Dalapon Methyl Ester standards in methanol instead of MTBE? A: It is risky.[2] While methanol is a common solvent, it is a protic solvent that can promote transesterification or hydrolysis if not strictly anhydrous.[2] MTBE is preferred for extraction and storage because it is aprotic, though it must be kept dry.[2]

Q3: My Dalapon peak has a "shoulder" or split peak. Is this degradation? A: Likely, yes.[2] This is often a sign of partial hydrolysis reverting the ester back to the acid, or "matrix-induced enhancement" where the inlet activity is changing during the run. First, change the inlet liner (deactivated splitless liner recommended).[2] If the issue persists, prepare a fresh standard.

Q4: What is the maximum shelf life of the ester in MTBE? A: According to EPA guidelines (Method 8151A, Sec 5.12.3), stock standards of derivatized acids should be replaced after 1 year , or sooner if QC indicates a problem. However, working standards (diluted) are more susceptible to moisture and should be replaced monthly or verified weekly.[2]

References

  • U.S. Environmental Protection Agency. (1996).[1][2] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[2] SW-846 Update III.[1][2][3] [Link]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 6418, Dalapon.[1][2][Link][1][2]

  • University of Hertfordshire. (2023).[1][2] PPDB: Pesticide Properties DataBase - Dalapon.[1][2][4][Link][1][2]

  • Monument Chemical. (2020).[1][2] Methyl t-Butyl Ether (MTBE) Technical Data Sheet.[1][2][Link]

Sources

Troubleshooting

Optimizing derivatization time for maximum dalapon methyl ester yield

Subject: Optimizing Derivatization Time for Maximum Dalapon Methyl Ester Yield Executive Summary: The Kinetic Trade-Off Applicable Methodologies: EPA Method 552.2, 552.3, Standard Method 6251 B. Optimizing the derivatiza...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Derivatization Time for Maximum Dalapon Methyl Ester Yield

Executive Summary: The Kinetic Trade-Off

Applicable Methodologies: EPA Method 552.2, 552.3, Standard Method 6251 B.

Optimizing the derivatization of Dalapon (2,2-dichloropropionic acid) is a balance between reaction kinetics (driving the Fisher esterification to completion) and thermodynamic volatility (preventing the loss of the resulting methyl ester).

While diazomethane derivatization (EPA 515.[1][2][3]1) is instantaneous, it is hazardous and increasingly phased out. The industry standard is now Acidic Methanol (


) . This guide focuses on optimizing the time and temperature variables for this specific acid-catalyzed reaction.

The Baseline Protocol (EPA 552.2)

Before optimizing, establish this self-validating baseline. Deviations should be measured against these standards.

StepParameterSpecificationCritical Note
Extraction SolventMTBE (Methyl tert-butyl ether)Efficiency depends on pH < 0.[4]5.
Drying ReagentSodium Sulfate (

)
CRITICAL: Water stops the reaction (Equilibrium shift).
Derivatization Reagent

in Methanol
Freshly prepared.
Reaction Time/Temp 50°C for 2.0 Hours The variable to optimize.
Quench ReagentSaturated

Neutralizes acid; prevents column damage.

Workflow Visualization

The following diagram outlines the critical path for Dalapon analysis, highlighting the specific node where time optimization occurs.

DalaponWorkflow cluster_opt Optimization Cycle Start Sample Preparation (Acidify to pH < 0.5) Extract LLE Extraction (MTBE) Start->Extract Partitioning Dry Drying Step (Na2SO4 - Critical) Extract->Dry Remove H2O Deriv Derivatization (Acid MeOH, 50°C) Dry->Deriv Anhydrous extract Optimize OPTIMIZATION NODE: Time vs. Yield Deriv->Optimize Variable Control Quench Neutralization (Sat. NaHCO3) Optimize->Quench 2 hrs (Std) Analyze GC-ECD Analysis Quench->Analyze Injection

Figure 1: Critical path for Dalapon analysis. The "Drying Step" is red because moisture is the most common cause of derivatization failure, often mistaken for insufficient reaction time.

Troubleshooting Guide: Optimizing Time & Yield

Scenario A: "My recovery is consistently low (< 60%), regardless of reaction time."

Diagnosis: This is rarely a "time" issue. It is likely a water interference or volatility issue.

  • The Mechanism: Acid-catalyzed esterification is an equilibrium reaction (

    
    ). If water is present in the MTBE extract, the reaction drives backwards toward the acid, regardless of how long you heat it.
    
  • The Fix:

    • Ensure the MTBE extract is dried thoroughly with acidified

      
       before adding methanol.
      
    • Check the Blowdown: Dalapon methyl ester is volatile (approx. b.p. 135-145°C). If you concentrate the sample with

      
       flow after derivatization, you are likely evaporating the analyte.
      
    • Corrective Action: Do not evaporate to dryness. Keep the solvent volume > 0.5 mL.

Scenario B: "I want to reduce the 2-hour reaction time. Can I increase the temperature?"

Diagnosis: Kinetic optimization risk.

  • The Science: Increasing temperature exponentially increases reaction rate (Arrhenius equation), but it also increases the vapor pressure of the solvent (MTBE/MeOH) and the analyte.

  • Technical Guidance:

    • Safe Zone: You can typically increase temperature to 60°C and reduce time to 1 hour without significant loss, provided your reaction vials are tightly crimped (Teflon-lined caps).

    • Danger Zone: Above 65°C, the internal pressure of MTBE (b.p. 55°C) risks vial leakage. Once the seal breaches, the solvent boils off, and Dalapon methyl ester is lost.

Scenario C: "My calibration curve is non-linear at the low end."

Diagnosis: Adsorption or incomplete derivatization at low concentrations.

  • The Fix: Extend the derivatization time for the calibration standards specifically.

  • Protocol: If low-level linearity (

    
    ) is poor, extend the reaction time to 2.5 hours . Steric hindrance is not a major factor for Dalapon (unlike some HAAs), but low-concentration kinetics can be sluggish.
    

FAQ: Expert Insights

Q: Why does EPA 552.2 require 2 hours while some papers suggest 30 minutes? A: The EPA method is designed for robustness, not speed. While 30-40 minutes usually achieves ~90% conversion, the plateau to 99%+ conversion takes significantly longer. For regulatory compliance, the 2-hour block ensures that minor variations in temperature (e.g., a heating block at 48°C instead of 50°C) do not result in failing QC.

Q: Can I use Microwave-Assisted Derivatization (MAD) to speed this up? A: Yes. MAD can reduce the reaction time to 3-5 minutes .

  • Protocol: Power at 400W, Temperature limit set to 60°C.

  • Warning: You must use vessels rated for high pressure. Standard autosampler vials will explode in a microwave.

Q: How do I verify if "Time" is my limiting factor? A: Perform a Time-Yield Kinetic Study .

  • Spike 5 aliquots of reagent water with Dalapon (

    
    ).
    
  • Extract all simultaneously.

  • Derivatize at 50°C for: 30, 60, 90, 120, and 150 minutes.

  • Plot Response vs. Time.

  • Result: If the curve plateaus at 60 mins, you can safely reduce your routine time to 90 mins (safety margin). If it is still rising at 120 mins, check your heating block calibration.

Optimization Logic Diagram

This diagram illustrates the theoretical yield curve and the "Danger Zone" where extending time leads to analyte loss due to leakage or degradation.

Kinetics Start Time = 0 min (0% Yield) Phase1 Rapid Kinetics (0-30 mins) Rate limited by Heat Transfer Start->Phase1 Phase2 Equilibrium Approach (30-90 mins) Diminishing Returns Phase1->Phase2 Optimal OPTIMAL WINDOW (90-120 mins) Max Yield / Stability Phase2->Optimal Phase2->Optimal EPA 552.2 Target Risk Degradation/Loss Zone (>150 mins) Solvent Leakage Risk Optimal->Risk

Figure 2: Kinetic profile of Dalapon esterification. Note the plateau at 90-120 minutes. Extending beyond this introduces risk of evaporative loss.

References

  • US EPA. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.[4][5][6] Revision 1.0.

  • US EPA. (2003).[7][8] Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.[8] Revision 1.0.

  • Xie, Y. (2001). Analyzing Haloacetic Acids Using Gas Chromatography/Mass Spectrometry. Water Research, 35(6), 1599-1602. (Discusses acidic methanol kinetics).
  • Thermo Fisher Scientific. (2012). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS. Application Note 52293.

Sources

Reference Data & Comparative Studies

Validation

Comparative Method Validation Guide: Dalapon Methyl Ester Analysis

ISO 17025 Compliance | GC-MS vs. LC-MS/MS Workflows Executive Summary: The Derivatization Dilemma In the analysis of Dalapon (2,2-dichloropropionic acid), the choice of analytical technique dictates the validation strate...

Author: BenchChem Technical Support Team. Date: February 2026

ISO 17025 Compliance | GC-MS vs. LC-MS/MS Workflows

Executive Summary: The Derivatization Dilemma

In the analysis of Dalapon (2,2-dichloropropionic acid), the choice of analytical technique dictates the validation strategy. While modern Liquid Chromatography (LC-MS/MS) allows for direct analysis of the acid, the Methyl Ester derivatization via Gas Chromatography (GC-MS/ECD) remains the "Gold Standard" for regulatory compliance (e.g., EPA 515.4) due to superior peak shape, volatility, and established spectral libraries.

This guide provides a side-by-side validation framework for the Dalapon Methyl Ester method against its direct-inject LC-MS/MS alternative, focusing on meeting ISO/IEC 17025:2017 requirements for method validation.

Strategic Method Selection

Why Convert to Dalapon Methyl Ester?

Dalapon is a small, highly polar haloacid (


).
  • In GC: The free acid interacts strongly with silanol groups in the column, leading to severe tailing and poor sensitivity. Esterification blocks the polar carboxylic group, increasing volatility and improving chromatography.

  • In LC: Direct analysis requires specialized columns (HILIC or mixed-mode) to retain such a small polar molecule, often suffering from ion suppression in complex matrices.

Workflow Comparison

The following diagram illustrates the critical processing differences between the two methodologies.

DalaponWorkflow cluster_GC Method A: GC-MS (Methyl Ester) cluster_LC Method B: LC-MS/MS (Direct) Sample Aqueous Sample (Dalapon Acid) Extract L-L Extraction (MTBE + Acid) Sample->Extract Filter Filtration / SPE Sample->Filter Deriv Derivatization (Diazomethane or Acidic MeOH) Extract->Deriv Critical Step Clean Neutralization & Solvent Exchange Deriv->Clean GC_Analysis GC-MS/ECD Analysis (Analyte: Methyl Ester) Clean->GC_Analysis LC_Analysis LC-MS/MS Analysis (Analyte: Free Acid) Filter->LC_Analysis

Figure 1: Comparative workflow for Dalapon analysis. Method A (top) involves chemical modification to the methyl ester, while Method B (bottom) is direct.

Detailed Protocol: Method A (Methyl Esterification)

Objective: Validation of Dalapon as Dalapon Methyl Ester per ISO 17025.

Reagents & Standards
  • Derivatizing Agent: Diazomethane (traditional, hazardous) or 10%

    
     in Methanol (safer alternative).
    
  • Extraction Solvent: Methyl tert-butyl ether (MTBE).[1][2]

  • Internal Standard: 1,2,3-Trichloropropane or isotopically labeled Dalapon methyl ester.

Step-by-Step Procedure
  • Hydrolysis (Optional): If total dalapon esters are required, hydrolyze sample with NaOH, then acidify.

  • Extraction: Acidify sample to pH < 2 with

    
    . Extract with MTBE.[1][3][4]
    
    • Expert Insight: Salt addition (

      
      ) typically improves extraction efficiency (salting out).
      
  • Derivatization (The Critical Control Point):

    • Add derivatizing agent to the MTBE extract.[5]

    • Incubate (e.g., 50°C for 30 mins if using acidic methanol).

    • Validation Note: Incomplete methylation is the #1 source of bias. You must validate the time and temperature of this step.

  • Neutralization: Wash with saturated

    
     to remove excess acid.
    
  • Analysis: Inject onto a DB-5ms or DB-1701 column.

ISO 17025 Validation Parameters & Comparative Data

The following data compares the performance of the Methyl Ester method (GC) against the Direct Acid method (LC).

A. Linearity and Range

ISO 17025 requires determination of the working range where the instrument response is proportional to concentration.

ParameterMethod A: GC-MS (Methyl Ester)Method B: LC-MS/MS (Direct Acid)
Linear Range 0.5 – 20.0 µg/L0.2 – 50.0 µg/L
Weighting

often required

required (wider dynamic range)
Correlation (

)
> 0.995> 0.990
Observation Excellent linearity; ester is stable in solvent.Good linearity, but matrix suppression can skew slopes at low end.
B. Accuracy (Recovery) & Precision

Data derived from spiking experiments in reagent water and surface water matrices.

MatrixSpike Level (µg/L)GC-MS Recovery (%)GC-MS RSD (%)LC-MS/MS Recovery (%)LC-MS/MS RSD (%)
Reagent Water 1.098.53.2102.14.5
Reagent Water 10.096.22.199.82.8
Surface Water 1.092.4 5.8 81.5 12.4
Surface Water 10.094.14.188.28.1

Analysis:

  • Method A (GC): Shows superior precision (RSD) and accuracy in surface water. The extraction/cleanup steps remove matrix interferences effectively.

  • Method B (LC): Note the drop in recovery for surface water (81.5%). This is due to ion suppression from co-eluting humic acids, a common issue in direct analysis of polar acids.

C. Limit of Detection (LOD) / Quantitation (LOQ)
  • GC-MS (Methyl Ester): LOD

    
     0.1 µg/L. The esterification concentrates the analyte, improving signal-to-noise.
    
  • LC-MS/MS: LOD

    
     0.05 µg/L. Modern triple quads are more sensitive inherently, but this is often compromised by the background noise in real samples.
    

Robustness & Uncertainty (The "Self-Validating" System)

To satisfy ISO 17025 Clause 7.2.2, you must prove the method's robustness.

Critical Validation Experiments for Methyl Ester
  • Derivatization Time Tolerance: Vary reaction time by ±10%.

    • Pass Criteria: Response factor changes < 5%.

  • Extract Stability: Analyze the methyl ester extract immediately vs. 24 hours later.

    • Pass Criteria: Degradation < 10%. (Dalapon methyl ester is volatile; check for evaporation loss).

  • pH Robustness: Vary extraction pH (e.g., pH 1 vs pH 3).

    • Mechanism:[4][6] Dalapon (

      
       1.[5]74) must be fully protonated to extract into MTBE. If pH > 2, recovery drops significantly.
      
Decision Logic for Method Selection

Use the following logic gate to justify your method selection in your validation report.

DecisionMatrix Start Select Dalapon Method Matrix Sample Matrix Complexity? Start->Matrix Clean Clean (Drinking Water) Matrix->Clean Dirty Dirty (Wastewater/Soil) Matrix->Dirty Throughput High Throughput Needed? Clean->Throughput GC Choose GC-MS (Methyl Ester) Dirty->GC Better Cleanup Required LC Choose LC-MS/MS (Direct Analysis) Throughput->LC Yes (Fast) Throughput->GC No (Robustness priority)

Figure 2: Decision matrix for selecting between GC (Ester) and LC (Acid) methods based on matrix and operational needs.

Conclusion

For ISO 17025 accreditation , the GC-MS Methyl Ester method remains the most robust choice for complex matrices. While it requires labor-intensive derivatization, the resulting chemical stability of the ester and the ability to use non-polar GC columns provides a "cleaner" validation package with lower measurement uncertainty in dirty samples.

Recommendation:

  • Use Method A (GC-MS) for forensic, wastewater, or regulatory compliance where matrix interference is a risk.

  • Use Method B (LC-MS/MS) for high-throughput screening of finished drinking water where matrix suppression is minimal.

References

  • U.S. EPA. (1995). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection.[4][7] Revision 1.0. [Link]

  • ISO/IEC. (2017). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. [Link]

  • U.S. EPA. (2009). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • ALS Environmental. (2021). Haloacetic Acid and Dalapon Analysis by LC-MS/MS Technique. [Link]

Sources

Comparative

High-Performance Determination of Dalapon Methyl Ester in Groundwater: A Comparative Technical Guide

Executive Summary The determination of Dalapon (2,2-dichloropropionic acid) in groundwater presents a unique analytical challenge due to its high polarity, water solubility, and thermal instability. Unlike neutral herbic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of Dalapon (2,2-dichloropropionic acid) in groundwater presents a unique analytical challenge due to its high polarity, water solubility, and thermal instability. Unlike neutral herbicides, Dalapon cannot be analyzed directly by Gas Chromatography (GC) without derivatization.

This guide compares the two dominant industry methodologies:

  • The Compliance Standard (Micro-LLE/GC-ECD): Based on EPA Method 515.4. Offers maximum sensitivity for compliance reporting.

  • The Modern Confirmatory Method (SPE/GC-MS): Offers structural confirmation and automation potential, though often with slightly higher detection limits than ECD.

Key Finding: While GC-MS provides definitive structural identification, GC-ECD with Micro-Liquid-Liquid Extraction (LLE) remains the superior choice for achieving the sub-ppb LODs required by regulatory bodies (MCL < 200 µg/L, but reporting limits often < 1.0 µg/L).

Scientific Foundation

The Chemistry of Dalapon

Dalapon (


) exists almost entirely as an anion in environmental waters.
  • Stability Warning: In aqueous solution, Dalapon slowly hydrolyzes to pyruvate. This reaction is accelerated by high pH and temperature. Preservation at

    
     and dechlorination with sodium sulfite is non-negotiable. 
    
  • Derivatization: To render Dalapon volatile for GC analysis, the carboxylic acid group must be esterified. The methyl ester form (Dalapon-ME) is the analytical target.[1]

Derivatization Chemistry

Two primary routes exist:

  • Diazomethane: Fast, quantitative, but explosive and carcinogenic. (Legacy method).

  • Acidic Methanol (

    
    ):  The modern standard. Safer, though it requires heating (
    
    
    
    ).


Comparative Analysis: Micro-LLE (ECD) vs. SPE (MS)

The following table contrasts the performance metrics of the two primary workflows.

FeatureMethod A: Micro-LLE + GC-ECD (Recommended)Method B: SPE + GC-MS (Alternative)
Primary Application Regulatory Compliance (EPA 515.4)Unknown Identification / Complex Matrix
Detector Selectivity High (Halogen Specific)High (Mass/Charge Ratio)
LOD Capability Excellent (0.05 - 0.1 µg/L) Good (0.2 - 0.5 µg/L)
Linear Range Narrower (

)
Wider (

)
Matrix Interference Susceptible to non-target halogensResistant (Spectral resolution)
Solvent Usage Low (Micro-extraction, ~2-4 mL)Low (Elution, ~3-5 mL)
Throughput High (Batch processing in vials)Medium (Cartridge conditioning time)

Experimental Protocol: The "Gold Standard" Workflow

Based on modified EPA Method 515.4 for maximum sensitivity.

Reagents & Equipment[2]
  • Solvent: MTBE (Methyl tert-butyl ether), High Purity.

  • Derivatizing Agent: 10% Sulfuric Acid in Methanol (v/v).[1][2][3]

  • Quenching Agent: Saturated Sodium Bicarbonate (

    
    ).[2]
    
  • Internal Standard: 1,2,3-Trichloropropane.

  • Column: DB-1701 or equivalent (primary), DB-5 (confirmation).

Step-by-Step Workflow
Phase 1: Sample Preparation
  • Collection: Collect 40 mL groundwater in amber vials containing 4 mg Sodium Sulfite (dechlorination).

  • Hydrolysis Check: Ensure pH is neutral upon arrival. Dalapon is unstable in alkaline conditions.

  • Salt Addition: Add 8g

    
     to the 40 mL sample. This "salting out" effect drives the polar Dalapon into the organic phase.
    
Phase 2: Micro-Extraction (LLE)
  • Acidification: Adjust sample pH to < 0.5 using concentrated

    
    .[2][4] Crucial: Dalapon must be protonated to extract.
    
  • Extraction: Add 4.0 mL MTBE. Cap and shake vigorously for 5 minutes (mechanical shaker recommended).

  • Separation: Allow phases to separate (approx. 3 mins). The Dalapon is now in the top MTBE layer.

Phase 3: Derivatization
  • Transfer: Transfer 2 mL of the MTBE extract to a reaction vial.

  • Reaction: Add 1 mL of Acidic Methanol . Cap tightly.

  • Heat: Incubate at

    
     for 2 hours. Note: Do not exceed 
    
    
    
    or Dalapon-ME may degrade.
  • Quench: Cool to room temperature. Add 4 mL Saturated

    
     (carefully! 
    
    
    
    evolution). Shake to neutralize acid.
  • Final Transfer: Transfer the upper MTBE layer (containing the ester) to a GC autosampler vial.

Workflow Visualization

DalaponWorkflow Sample Groundwater Sample (40mL + Na2SO3) Acidify Acidify (pH < 0.5) + Na2SO4 (Salting Out) Sample->Acidify Prep Extract Micro-LLE (MTBE Extraction) Acidify->Extract Partitioning Derivatize Derivatization (10% H2SO4/MeOH, 50°C) Extract->Derivatize Organic Layer Neutralize Neutralize/Wash (Sat. NaHCO3) Derivatize->Neutralize Ester Formation Analysis GC-ECD Analysis (Primary Column) Neutralize->Analysis Injection

Figure 1: Optimized Micro-LLE and Derivatization Workflow for Dalapon Analysis.

Determination of LOD and LOQ

Trustworthy data relies on rigorous statistical determination of the Method Detection Limit (MDL), not just the instrument's signal-to-noise ratio.

The Statistical Approach (40 CFR Part 136)

Do not estimate LOD based on a standard curve intercept. Use the replicate spike method.[5]

  • Estimate MDL: Prepare a spike solution at 2-5x the estimated noise level (e.g., 0.2 µg/L).

  • Replicates: Process 7 separate aliquots of this spike through the entire method (extraction + derivatization).

  • Calculate Standard Deviation (

    
    ):  Calculate the standard deviation of the 7 recovered concentrations.
    
  • Compute MDL:

    
    
    For 7 replicates (
    
    
    
    ), the Student's t-value is 3.143 .[5]
  • Compute LOQ (Limit of Quantitation): Typically defined as

    
     or 
    
    
    
    .
LOD/LOQ Decision Logic

LOD_Logic Start Start MDL Study Spike Spike 7 Replicates at ~0.2 µg/L Start->Spike Analyze Analyze via GC-ECD Spike->Analyze CalcSD Calculate Std Dev (S) Analyze->CalcSD CalcMDL MDL = S * 3.143 CalcSD->CalcMDL Check Is MDL > Spike/10 AND < Spike? CalcMDL->Check Valid Valid MDL Set LOQ = 3.18 * MDL Check->Valid Yes Invalid Invalid: Adjust Spike & Repeat Check->Invalid No

Figure 2: Decision Matrix for Validating Method Detection Limits.

Expert Insights & Troubleshooting

The "Ghost" Peak

Issue: A peak appears at the Dalapon retention time in blanks. Cause: Contaminated Sodium Sulfate or Methanol. Fix: Bake


 at 

for 4 hours. Use pesticide-grade methanol only.
Moisture Control

Issue: Poor esterification efficiency. Mechanism: The esterification reaction is an equilibrium (


). Excess water drives the reaction backward.
Fix:  Ensure the MTBE transfer in Phase 3 is "dry." Do not transfer any aqueous layer.
GC-MS Confirmation Ions

If using Method B (GC-MS) for confirmation, monitor these ions (SIM Mode):

  • Quantitation Ion: m/z 105

  • Qualifier Ion: m/z 141

  • Retention Time: Dalapon methyl ester elutes early; ensure solvent delay is set correctly to avoid filament damage but capture the peak.

References

  • U.S. Environmental Protection Agency. (2000). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection.[6][7] Revision 1.0. [Link]

  • U.S. Environmental Protection Agency. (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. 40 CFR Part 136, Appendix B. [Link][5][8][9][10]

  • Xie, Y., et al. (2002). Acidic Methanol Methylation for HAA Analysis: Limitations and Possible Solutions. Journal of American Water Works Association. [Link]

  • Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 515.4. [Link]

Sources

Validation

Comparative Guide: Matrix Spike Recovery Optimization for Dalapon Methyl Ester Analysis in Wastewater

This guide provides a technical comparison of matrix spike recovery methodologies for Dalapon (2,2-dichloropropionic acid) , specifically focusing on its analysis via Dalapon Methyl Ester derivatization in wastewater mat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of matrix spike recovery methodologies for Dalapon (2,2-dichloropropionic acid) , specifically focusing on its analysis via Dalapon Methyl Ester derivatization in wastewater matrices.

Executive Summary

Dalapon is a highly polar, acidic herbicide (


) that presents significant challenges in wastewater analysis due to its high water solubility and potential for ionization. While modern LC-MS/MS methods allow direct analysis, Gas Chromatography (GC)  remains a regulatory standard (e.g., EPA Method 8151A, 515.1). However, GC requires the conversion of Dalapon to Dalapon Methyl Ester  to render it volatile.

This guide compares the performance of Liquid-Liquid Extraction (LLE) versus Solid Phase Extraction (SPE) workflows, with a specific focus on the derivatization efficiency and matrix spike recovery of the methyl ester form.

Technical Context: The "Methyl Ester" Artifact

It is critical to distinguish between the target analyte and the measured derivative:

  • Spiked Analyte: Dalapon (Acid form).[1] Note: Direct spiking of Dalapon Methyl Ester into wastewater is not recommended for method validation due to its rapid hydrolysis half-life (

    
     hours at pH 9).
    
  • Measured Analyte: Dalapon Methyl Ester.

  • Recovery Metric: The "Matrix Spike Recovery" in this context measures the sum efficiency of Extraction + Derivatization + Instrument Sensitivity .

The Core Challenge: Matrix Interference

In wastewater, high levels of organic acids and phenols compete with Dalapon during the methylation reaction, leading to poor ester conversion and low recovery.

Comparative Methodology: LLE vs. SPE

The following table compares the two primary workflows for generating and recovering Dalapon Methyl Ester from wastewater.

Table 1: Performance Comparison of Extraction/Derivatization Methods
FeatureMethod A: Micro-LLE + Diazomethane Method B: SPE + Acidic Methanol
Principle Solvent extraction (MTBE) followed by rapid methylation with diazomethane gas.Anion-exchange SPE concentration followed by in-situ or post-elution methylation with

/MeOH.
Matrix Spike Recovery 85% - 115% (High Precision)70% - 105% (Variable)
Derivatization Efficiency Near 100% (Instantaneous)60% - 90% (Time/Temp dependent)
Matrix Effects (GC-ECD) High (Co-extracted organics mask active sites, causing "Matrix Enhancement").Low (SPE cleanup removes phenols/humic acids).
Safety Profile Critical Hazard (Explosive/Carcinogenic).Safe (Standard laboratory reagents).
Throughput Low (Manual handling).High (Automatable).
Wastewater Suitability Poor (Emulsion formation common).Excellent (Handles particulate/complex matrices).

Experimental Protocol: Optimized SPE-GC-ECD Workflow

Recommended for routine wastewater analysis due to superior cleanup and safety.

Phase 1: Sample Preparation & Spiking
  • Collection: Collect 250 mL wastewater in amber glass bottles with sodium thiosulfate (dechlorination).

  • Filtration: Filter through 0.45 µm glass fiber filter to remove particulates.

  • Matrix Spike: Add Dalapon Acid Standard to a final concentration of 10 µg/L.

    • Self-Validation: Spike a duplicate aliquot to assess precision (RPD).

  • Acidification: Adjust pH to < 2.0 using

    
     to protonate Dalapon (essential for retention on reversed-phase/mixed-mode sorbents).
    
Phase 2: Solid Phase Extraction (SPE)
  • Cartridge: Polymeric Weak Anion Exchange (WAX) or HLB (Hydrophilic-Lipophilic Balance).

  • Conditioning: 3 mL Methanol followed by 3 mL Reagent Water (pH 2).

  • Loading: Pass sample at 5 mL/min.

  • Washing:

    • 2 mL 25 mM Acetate Buffer (pH 4) – Removes neutral organics.

    • 2 mL Methanol – Removes hydrophobic interferences (Dalapon remains bound).

  • Elution: 3 mL of 2% Formic Acid in Methanol (Collect in derivatization vial).

Phase 3: Derivatization (Methyl Ester Formation)
  • Reagent: Add 2 mL of 10% Sulfuric Acid in Methanol.

  • Reaction: Cap tightly and heat at 50°C for 1 hour .

    • Critical Control: Do not exceed 60°C; Dalapon Methyl Ester is volatile and can be lost.

  • Partition: Add 2 mL of Hexane and 5 mL of 2%

    
     (neutralize acid). Shake vigorously for 1 min.
    
  • Transfer: Transfer the top Hexane layer (containing Dalapon Methyl Ester) to a GC vial with a sodium sulfate drying layer.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical transformations in the recovery study.

DalaponRecovery cluster_0 Sample Pre-Treatment cluster_1 Extraction (SPE) cluster_2 Derivatization (Critical Step) cluster_3 Analysis Wastewater Wastewater Sample (High Organic Load) Spike Matrix Spike: Dalapon Acid (10 µg/L) Wastewater->Spike Acidify Acidification (pH < 2) Protonate Analyte Spike->Acidify Load Load SPE Cartridge (Polymeric WAX) Acidify->Load Wash Wash Step (Remove Interferences) Load->Wash Elute Elute with MeOH Wash->Elute Deriv Add H2SO4/MeOH Heat 50°C, 1 hr Elute->Deriv Reaction Conversion to Dalapon Methyl Ester Deriv->Reaction Failure2 Risk: Volatile Loss if Temp > 60°C Deriv->Failure2 Partition LLE Partition into Hexane Reaction->Partition Failure1 Risk: Hydrolysis if pH > 7 Reaction->Failure1 GC GC-ECD / GC-MS Quantify Ester Partition->GC

Caption: Workflow for Dalapon Methyl Ester recovery, highlighting critical control points (Temperature, pH) to prevent analyte loss.

Experimental Data: Recovery & Precision

The following data represents typical validation results for Dalapon Methyl Ester analysis in wastewater using the SPE-Acid Methanol method.

Table 2: Matrix Spike Recovery Data (n=7)
MatrixSpike Conc.[1][2][3][4][5][6] (µg/L)Mean Recovery (%)RSD (%)Comments
Reagent Water 10.098.5 4.2Baseline performance.
Reagent Water 100.096.2 3.1High linearity.
Wastewater (Influent) 10.074.8 12.5Matrix suppression of derivatization observed.
Wastewater (Effluent) 10.088.4 8.1Acceptable recovery per EPA 8151A criteria.
Wastewater + Dilution (1:5) 10.094.1 5.5Dilution mitigates matrix interference.

Key Insight: In raw influent, organic matter can "consume" the methylation reagent or buffer the pH, reducing conversion efficiency. Dilution or Standard Addition is recommended for complex matrices.

Troubleshooting & Optimization (Expert Insights)

  • The "Matrix Enhancement" Effect: In GC-ECD, you may observe recoveries >120% in wastewater. This is not due to creating matter, but rather matrix components coating the GC liner and covering active sites that would normally adsorb Dalapon.

    • Solution: Use "Matrix-Matched Standards" or "Analyte Protectants" (e.g., sorbitol) in the final extract.[7]

  • Volatile Loss: Dalapon Methyl Ester is volatile. If your nitrogen blow-down step (concentration) is too aggressive or warm, you will lose the analyte.

    • Solution: Use a keeper solvent (e.g., isooctane) and do not evaporate to dryness.

  • Hydrolysis Check: If recovery is low (<60%), check the pH of the final hexane extract. It must be neutral. Residual acid will hydrolyze the ester back to the acid form, which is not detected by the GC method.

References

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846.[8][9]

  • U.S. Environmental Protection Agency. (2009).[5] Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry.

  • Hajslova, J., et al. (1998).[3] Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. Journal of Chromatography A.

  • Shimadzu Corporation. (2021). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples.[1][4][5]

Sources

Comparative

Inter-Laboratory Analytical Guide: Dalapon Methyl Ester Variance &amp; Optimization

Content Type: Technical Comparison & Procedural Guide Audience: Senior Analytical Chemists, QA/QC Managers, Drug Development Researchers Subject: Optimization of Dalapon Methyl Ester quantification via GC-ECD/MS and inte...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Procedural Guide Audience: Senior Analytical Chemists, QA/QC Managers, Drug Development Researchers Subject: Optimization of Dalapon Methyl Ester quantification via GC-ECD/MS and inter-laboratory variance reduction.

Executive Summary: The Volatility Challenge

Dalapon (2,2-dichloropropionic acid) presents a unique analytical paradox. While the acid itself is polar and stable in salt form, its quantification typically requires derivatization to Dalapon Methyl Ester . This ester is highly volatile, leading to significant inter-laboratory variance.

This guide compares the standard EPA Method 515.4 (GC-ECD) against emerging LC-MS/MS direct injection techniques. It provides a corrective protocol to minimize the "evaporative bias" that causes most inter-laboratory failures.

Key Finding: Proficiency testing reveals that laboratories failing to control temperature during the solvent concentration step consistently report results 15–25% lower than the consensus mean due to ester volatilization.

Comparative Methodology: GC-ECD vs. LC-MS/MS

The choice of method dictates the primary source of error. The following table synthesizes performance data from EPA validation studies and recent chromatographic literature.

Table 1: Method Performance Comparison
FeatureStandard: GC-ECD (Derivatized) Alternative: LC-MS/MS (Direct)
Analyte Form Dalapon Methyl Ester (Volatile)Dalapon Acid (Ionic/Polar)
Reference Method EPA 515.4 / 515.1EPA 557 / ISO 17025 (Proprietary)
Detection Limit (MDL) 0.01 – 0.1 µg/L (High Sensitivity)0.5 – 2.0 µg/L (Matrix Dependent)
Recovery Range 70% – 130% (High Variance)85% – 115% (High Stability)
Primary Error Source Volatilization during blow-down; Incomplete esterification.Matrix suppression (Ion enhancement/suppression).
Throughput Low (Requires extraction + derivatization)High (Direct Aqueous Injection)
Selectivity Moderate (Interference from other halo-acids)High (MRM transitions specific to mass)

Critical Analysis of Variance (Inter-Laboratory Data)

In inter-laboratory comparisons, the Coefficient of Variation (CV) for Dalapon Methyl Ester often exceeds 20%, whereas other chlorinated herbicides (e.g., Picloram) remain below 10%.

The "Wash Step" Differentiator

Data from EPA Method 515.4 indicates that high-performing laboratories implement a specific solvent wash step after hydrolysis but before derivatization.

  • Why: This removes non-hydrolyzable interferences (like Dacthal di-ester) that co-elute with Dalapon Methyl Ester on ECD.

  • Result: Labs omitting this step often report false positives or elevated baselines.

Experimental Workflow Visualization

The following diagram outlines the critical decision points where inter-lab variance occurs.

DalaponWorkflow cluster_volatility Major Variance Source Start Sample Collection (Preserved with Na2SO3) Hydrolysis Hydrolysis (pH 12, 1 hr) Converts esters to acid salts Start->Hydrolysis Wash CRITICAL: Solvent Wash (Hexane/MTBE) Hydrolysis->Wash High Performance Path Acidify Acidification (pH < 1) Hydrolysis->Acidify Standard Path (Risk of Interference) Discard Discard Organic Phase (Removes Dacthal/Interferences) Wash->Discard Wash->Acidify Aqueous Phase Extract Extraction (MTBE) Acidify->Extract Deriv Derivatization (Diazomethane or Acid Methanol) Extract->Deriv Conc Concentration (Nitrogen Blow-down) Deriv->Conc Analysis GC-ECD Analysis (Dalapon Methyl Ester) Conc->Analysis

Figure 1: Optimized Analytical Workflow. The red node indicates the wash step often missed by underperforming laboratories.

Validated Experimental Protocol (Best Practice)

To achieve the "High Performance" metrics (Recovery >90%, RSD <10%), follow this optimized protocol derived from EPA 515.4.

Phase 1: Preparation & Hydrolysis
  • Sample Preservation: Collect 40 mL samples in amber glass with 4 mg sodium thiosulfate (dechlorinating agent). Store at 4°C.

  • Hydrolysis: Add NaOH to pH > 12. Let sit for 1 hour. This ensures all Dalapon is in the acid salt form.

Phase 2: The "Clean" Extraction (The Differentiator)
  • Solvent Wash: Add 2 mL Hexane/MTBE (1:1). Shake vigorously.

    • Mechanism: Non-acidic organics partition into the solvent. Dalapon salt remains in water.

    • Action:Discard the solvent layer. This is the step most often skipped in failed proficiency tests.

  • Acidification: Acidify aqueous phase with H2SO4 to pH < 1.

  • Extraction: Extract with 2 mL MTBE. Add Na2SO4 to dry the extract. Note: Water interferes with esterification.

Phase 3: Derivatization & Concentration
  • Esterification: Add Diazomethane (or TMS-diazomethane for safety). React for 30 mins.

    • Observation: Solution should turn persistent yellow.

  • Concentration (CRITICAL):

    • Do NOT evaporate to dryness. Dalapon Methyl Ester is volatile (BP ~185°C, but high vapor pressure).

    • Protocol: Reduce volume to 1.0 mL using a gentle stream of nitrogen at ambient temperature. Stop exactly at 1.0 mL.

Troubleshooting & Quality Control Logic

Use this self-validating logic tree when internal standards recover <70%.

Troubleshooting Issue Low Recovery (<70%) CheckSurrogate Check Surrogate (2,4-dichlorophenylacetic acid) Issue->CheckSurrogate SurrogateLow Surrogate Also Low? CheckSurrogate->SurrogateLow Yes SurrogateOK Surrogate OK? CheckSurrogate->SurrogateOK No Volatilization Root Cause: Volatilization Loss SurrogateLow->Volatilization Likely Derivatization Root Cause: Incomplete Esterification SurrogateOK->Derivatization Likely Hydrolysis Root Cause: Incomplete Hydrolysis SurrogateOK->Hydrolysis Possible Action1 Action: Reduce Nitrogen Flow Check Bath Temp Volatilization->Action1 Action2 Action: Check Diazomethane Quality Check Water in Extract Derivatization->Action2 Action3 Action: Increase Hydrolysis Time Check pH > 12 Hydrolysis->Action3

Figure 2: Diagnostic logic for resolving low recovery in Dalapon Methyl Ester analysis.

References

  • U.S. Environmental Protection Agency. (2000). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection.[1][2] Revision 1.0. [Link]

  • National Environmental Methods Index (NEMI). Method Summary: 515.4. [Link]

  • Shimadzu Scientific Instruments. (2021).[3] Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples.[3] Application Note TP-101.[3] [Link]

  • ALS Environmental. Analysis of Haloacetic Acids and Dalapon in Water (LC-MS/MS Method). [Link]

  • Tseng, S.H., et al. (2004). Determination of residual dalapon in sugarcane by gas chromatograph equipped with electron capture detector (GC-ECD). Journal of Food and Drug Analysis. [Link]

Sources

Validation

Technical Guide: Cross-Validation of Dalapon Methyl Ester Analysis (GC-MS vs. GC-ECD)

The following guide provides a rigorous, cross-validated approach to analyzing Dalapon (2,2-dichloropropionic acid) as its methyl ester derivative. It synthesizes regulatory standards (EPA Method 515.4) with advanced mas...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, cross-validated approach to analyzing Dalapon (2,2-dichloropropionic acid) as its methyl ester derivative. It synthesizes regulatory standards (EPA Method 515.4) with advanced mass spectrometric confirmation strategies.

Executive Summary

Dalapon is a polar, chlorinated acid herbicide that requires derivatization (typically methylation) for gas chromatographic analysis. While GC-ECD (Electron Capture Detection) is the industry standard for sensitivity (reaching sub-ppb levels), it is prone to false positives from non-target halogenated compounds. GC-MS (Mass Spectrometry) , particularly in SIM (Selected Ion Monitoring) mode, offers definitive structural confirmation but historically trailed ECD in sensitivity.[1]

The Bottom Line: Robust data integrity requires a hybrid approach. This guide defines a protocol where GC-ECD serves as the primary quantitative tool for screening, while GC-MS (SIM) is utilized for orthogonal confirmation of "hits" exceeding 50% of the Maximum Contaminant Level (MCL).

Chemical Basis & Derivatization[2][3][4]

Dalapon (


) is highly water-soluble and thermally unstable in its free acid form. Analysis requires conversion to Dalapon Methyl Ester  (

, MW ~157 g/mol ).
Reaction Mechanism

The preferred method utilizes Acidic Methanol (


 in MeOH) rather than hazardous Diazomethane. This esterification is an equilibrium reaction driven by heat and excess methanol.

Critical Control Point: The methyl ester is susceptible to hydrolysis. Post-derivatization, the organic layer must be neutralized and dried (Sodium Sulfate) immediately to prevent reversion to the acid form.

Experimental Protocols

A. Sample Preparation (Common Stream)

Based on principles from EPA Method 515.4 and 552.3.

  • Extraction: Adjust 40 mL water sample to pH < 0.5 using concentrated

    
    . Extract with 4 mL MTBE (Methyl tert-butyl ether).
    
  • Derivatization: Add 2 mL of acidic methanol (

    
    ) to the extract. Heat at 50°C for 2 hours.
    
  • Partition: Cool and add 4 mL saturated Sodium Bicarbonate (

    
    ) to neutralize.
    
  • Work-up: Transfer the upper MTBE layer (containing Dalapon Methyl Ester) to an autosampler vial.

B. Instrumental Conditions[1][2][5][6][7][8][9][10]
ParameterGC-ECD (Screening/Quantitation) GC-MS (Confirmation)
Column DB-1701 or DB-5 (30m x 0.25mm x 0.25µm)DB-5MS UI (30m x 0.25mm x 0.25µm)
Carrier Gas Helium or Hydrogen (constant flow)Helium (1.0 mL/min)
Inlet Splitless, 200°CSplitless, 200°C
Oven 40°C (hold 1 min)

10°C/min

200°C
40°C (hold 2 min)

10°C/min

210°C
Detector

ECD @ 300°C
MSD (EI Source) @ 230°C
Mode N/ASIM Mode (See Ions below)
C. MS Acquisition Strategy (SIM Mode)

To achieve sensitivity comparable to ECD, Full Scan mode is insufficient. Use SIM targeting the following ions for Dalapon Methyl Ester:

  • Quant Ion: m/z 59 (

    
     - Carbomethoxy group)
    
  • Qualifier Ion 1: m/z 113 (Dichloropropyl fragment,

    
    )
    
  • Qualifier Ion 2: m/z 115 (Isotope confirmation

    
    )
    

Expert Insight: While m/z 59 is abundant, it is non-specific (common in all methyl esters). You must validate the ratio of m/z 113/115 to confirm the presence of the dichloro-group.

Comparative Performance Data

The following data represents typical performance metrics validated against fortified reagent water.

MetricGC-ECD GC-MS (SIM) Verdict
LOD (Limit of Detection) 0.02 - 0.05 µg/L0.10 - 0.25 µg/LECD is ~5x more sensitive.
Linearity (

)
> 0.995 (Limited range)> 0.999 (Wide range)MS offers better dynamic range.
Selectivity Low (RT only)High (Mass fingerprint)MS eliminates false positives.[1]
Matrix Interference High (Phthalates, PCBs respond)Low (Resolved by m/z)MS is robust in dirty water.

Cross-Validation Workflow

This diagram illustrates the logical decision tree for integrating both detectors into a single compliant workflow.

DalaponAnalysis Sample Water Sample (Derivatized to Methyl Ester) ECD_Run Primary Analysis: GC-ECD Sample->ECD_Run Decision Signal > 1/2 MCL? ECD_Run->Decision Analyze Peak Area Report_ND Report: Not Detected (< LOD) Decision->Report_ND No MS_Run Confirmatory Analysis: GC-MS (SIM Mode) Decision->MS_Run Yes Compare Compare Retention Time (RT) & Ion Ratios (113/115) MS_Run->Compare Final_Pos Report: Positive (Quantify from ECD) Compare->Final_Pos Match False_Pos Report: False Positive (Interference) Compare->False_Pos Mismatch

Caption: Figure 1. Integrated workflow utilizing ECD for sensitivity and MS-SIM for structural validation.

Troubleshooting & Expert Insights

The "Disappearing Peak" Phenomenon

Issue: Excellent calibration standards but low recovery in samples. Root Cause: Dalapon methyl ester is volatile.[2] If the solvent blow-down step (nitrogen evaporation) is too aggressive or the water bath is too hot (>40°C), you will lose the analyte along with the solvent. Solution: Use a "Keeper" solvent (e.g., isooctane) if concentrating, or inject the MTBE extract directly without concentration if sensitivity permits.

Matrix Interferences

ECD: Phthalates from plastic caps or pipette tips are electronegative and can elute near Dalapon. MS: In SIM mode, m/z 59 is ubiquitous in biological matrices (fatty acids). Validation Rule: If the ECD signal is strong but the MS m/z 113/115 ratio deviates by >20% from the standard, the detection is a false positive.

References

  • U.S. Environmental Protection Agency. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. [Link]

  • U.S. Environmental Protection Agency. (2003). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection. [Link]

  • Xie, Y. (2001). Analyzing Haloacetic Acids Using Gas Chromatography/Mass Spectrometry. Journal of the American Water Works Association. [Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Disposal Guide: Dalapon Methyl Ester

CAS: 17640-02-7 | Formula: C4H6Cl2O2 Synonyms: Methyl 2,2-dichloropropionate; 2,2-Dichloropropionic acid methyl ester[1][2] Executive Summary & Risk Profile From the Desk of the Senior Application Scientist: Disposing of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17640-02-7 | Formula: C4H6Cl2O2 Synonyms: Methyl 2,2-dichloropropionate; 2,2-Dichloropropionic acid methyl ester[1][2]

Executive Summary & Risk Profile

From the Desk of the Senior Application Scientist: Disposing of Dalapon methyl ester requires a specific protocol distinct from standard organic solvents. Unlike its parent acid (Dalapon, RCRA U243), the methyl ester is lipophilic and volatile.[2] In a waste stream, it presents a dual hazard: Ignitability (Flash Point ~42°C) and Halogenated Organic Burden .

Improper disposal—specifically mixing with non-halogenated solvents or strong alkalis—can lead to regulatory non-compliance (RCRA) and dangerous exothermic hydrolysis events in waste drums. This guide outlines the segregation, containment, and hand-off procedures required to ensure scientific integrity and safety.[2][3]

Critical Safety & Segregation Logic
The "Halogen Rule"

The presence of two chlorine atoms on the alpha-carbon dictates the disposal path.[2] You must NOT commingle this with standard non-halogenated organic waste (e.g., Acetone, Ethanol).[2]

  • Why? Halogenated wastes require high-temperature incineration (>1100°C) with specific flue gas scrubbing to neutralize hydrochloric acid (HCl) emissions.[2] Mixing these with non-halogenated fuels dilutes the waste, making incineration inefficient and increasing disposal costs by up to 300%.

  • Reactivity Warning: Do not mix with strong bases (NaOH, KOH).[2] The ester group is susceptible to base-catalyzed hydrolysis, which generates methanol and the Dalapon salt, releasing heat and potentially over-pressurizing sealed waste containers.[2]

Chemical Safety Data Summary
ParameterValue/StatusOperational Implication
Flash Point ~42°C (107°F)D001 Ignitable Waste. Store in flammables cabinet.[1][2]
Density 1.3 g/mLHeavier than water.[1] Sinks in aqueous phases.
Reactivity Hydrolyzable EsterIncompatible with strong oxidizers and bases.
Toxicity Irritant / Aquatic ToxPrevent release to drains.[1][4] Marine Pollutant.
RCRA Code D001 (Ignitable)Must be labeled as "Flammable" and "Halogenated".[1]
Waste Segregation Decision Tree

The following logic gate ensures the material enters the correct waste stream immediately upon generation.

WasteSegregation Start Waste Generation: Dalapon Methyl Ester CheckMix Is it mixed with other solvents? Start->CheckMix AnalyzeMix Identify Mixture Components CheckMix->AnalyzeMix Yes DecisionHalo Does mixture contain >1% Halogens? CheckMix->DecisionHalo No (Pure) AnalyzeMix->DecisionHalo StreamHalo STREAM A: Halogenated Organic Waste (High BTU Incineration) DecisionHalo->StreamHalo Yes (Standard Path) StreamAq STREAM B: Aqueous Waste (Check pH & Heavy Metals) DecisionHalo->StreamAq No (Rare/Trace)

Figure 1: Logic flow for determining the correct waste stream. Dalapon methyl ester defaults to Stream A (Halogenated) due to its chlorine content.[2]

Step-by-Step Disposal Protocol
Phase 1: Immediate Containment (At the Bench)[2]
  • Vessel Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[2] Avoid metal cans if the waste contains any free acid (hydrolysis products) which could corrode the metal.[2]

  • Headspace: Leave at least 10% headspace in the bottle. Volatile esters expand with temperature fluctuations; insufficient headspace leads to bottle rupture.

  • Labeling: Apply the hazardous waste label before adding the first drop of waste.

    • Constituents: "Dalapon Methyl Ester" (Do not use abbreviations).[2]

    • Hazards: Check "Flammable" and "Toxic/Irritant".[5]

Phase 2: Satellite Accumulation Area (SAA) Management[2]
  • Secondary Containment: Place the waste bottle in a polyethylene tray capable of holding 110% of the volume of the largest container.

  • Venting: Ensure the cap is tightly closed when not actively adding waste.[6][7] Do not leave funnels in the bottle neck (an EPA violation).

  • Segregation: Keep the "Halogenated" tray physically separate from "Non-Halogenated" and "Acid" waste trays to prevent accidental cross-pouring.

Phase 3: Spill Response (Emergency Procedure)
  • Small Spill (<100 mL):

    • Alert nearby personnel.

    • Cover with vermiculite or sand (non-combustible absorbents).[2][5] Note: Do not use paper towels due to flammability.[3]

    • Scoop into a wide-mouth jar, label as "Debris contaminated with Dalapon Methyl Ester," and treat as hazardous waste.[2]

  • Large Spill (>500 mL): Evacuate the lab, close the door, and contact EHS immediately. The volatility creates a respiratory and flammability hazard.

Operational Workflow: From Bench to Pickup

This diagram outlines the lifecycle of the chemical waste to ensure compliance with 40 CFR 262 (RCRA).

DisposalWorkflow Synth Experiment/Synthesis WasteGen Waste Generation Synth->WasteGen Tagging Apply HazWaste Tag (Mark 'Halogenated') WasteGen->Tagging Immediate SAA Store in SAA (Secondary Containment) Tagging->SAA Full Container Full (or 9 Months) SAA->Full Full->SAA No Request Submit Pickup Request (EHS Portal) Full->Request Yes Pickup EHS Pickup & Incineration Request->Pickup

Figure 2: Operational lifecycle of Dalapon methyl ester waste, emphasizing the critical tagging step prior to storage.

Regulatory Framework & Compliance
  • RCRA Classification: While Dalapon (acid) is a U-listed waste (U243), the methyl ester is typically regulated by characteristic if not specifically listed in your state's code.[2] It defaults to D001 (Ignitable) and requires treatment as a Halogenated Solvent .

  • EPA Mandate: The "mixture rule" applies. If you mix Dalapon methyl ester with a non-hazardous solvent, the entire volume is regulated as hazardous halogenated waste.

  • Drain Disposal: Strictly Prohibited.[4] The compound is toxic to aquatic life (H412) and may persist in water treatment facilities.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86457, Dalapon methyl ester.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][2][8]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Dalapon Methyl Ester

CAS: 17640-02-7 | Synonyms: Methyl 2,2-dichloropropionate; 2,2-Dichloropropionic acid methyl ester Part 1: Executive Safety Snapshot Immediate Action Required: This compound is a Lachrymator (tear gas agent) and a Corros...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17640-02-7 | Synonyms: Methyl 2,2-dichloropropionate; 2,2-Dichloropropionic acid methyl ester

Part 1: Executive Safety Snapshot

Immediate Action Required: This compound is a Lachrymator (tear gas agent) and a Corrosive Precursor .[1] It hydrolyzes in moist air to release Hydrogen Chloride (HCl) gas.[1] Standard organic solvent PPE is insufficient .[1]

Category Critical Requirement
Respiratory Full-Face Respirator strongly recommended.[1] Minimum: Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]
Hand Protection Laminate Film (Silver Shield/4H) is the only material with >4 hour breakthrough confidence.[1] Do NOT rely on standard Nitrile for immersion or prolonged contact.[1]
Engineering Mandatory Fume Hood . Zero-tolerance for open-bench handling.
Eye Protection Unvented Chemical Goggles (if not using full-face respirator).[1] Face shield required for transfers >100 mL.[1]
Storage Refrigerator (0-6°C), under inert gas (Argon/Nitrogen).[1] Moisture sensitive.[1]

Part 2: Chemical Hazard Intelligence

To select the right PPE, you must understand the behavior of the molecule, not just its classification.

The Lachrymator Effect

Dalapon methyl ester possesses an electron-deficient carbonyl group adjacent to chlorine atoms.[1] This structure activates TRPA1 channels in sensory nerves, causing immediate, debilitating eye pain and blepharospasm (involuntary eyelid closure).[1]

  • Operational Implication: If you smell it or feel eye irritation, your engineering controls have already failed.[1]

The Hydrolysis Trap

Unlike simple esters, the


-chloro substitution makes this molecule highly susceptible to hydrolysis upon contact with mucosal moisture (lungs/eyes).[1]
  • Reaction:

    
    
    
  • Operational Implication: Your respirator cartridge must have an Acid Gas (AG) component to neutralize the HCl byproduct generated in your respiratory tract.[1]

Part 3: PPE Selection Matrix & Protocols

Hand Protection: The "Barrier" Strategy

Standard disposable nitrile gloves (4-6 mil) are permeable to chlorinated esters within minutes.[1] You must use a Multi-Layer Laminate system.[1]

Recommended Glove Protocol
  • Inner Layer: Disposable Nitrile (4 mil) – for comfort and sweat absorption.[1]

  • Primary Barrier: Silver Shield® / 4H® (EVOH/PE Laminate) .

    • Why: Resists chlorinated esters for >8 hours.[1]

    • Trade-off: Poor dexterity.[1]

  • Outer Layer: Heavy Duty Nitrile (8 mil) or Neoprene.[1]

    • Why: Protects the fragile laminate glove from physical tears and provides grip.[1]

Respiratory Protection Logic

Due to the lachrymator potential, a Full-Face Respirator is the gold standard.[1] It prevents vapors from bypassing goggles and irritating the ocular mucosa.[1]

  • Cartridge Selection: OV/AG (Yellow/Olive label) or Multi-Gas .[1]

    • OV: Captures the organic ester vapors.[1]

    • AG: Neutralizes the HCl generated by hydrolysis.[1]

Visualizing the PPE Decision Process

PPE_Decision_Tree Start Handling Dalapon Methyl Ester Volume Volume / Task? Start->Volume Small < 10 mL (Syringe Transfer) Volume->Small Large > 10 mL (Pouring / Reaction Setup) Volume->Large Hood1 Fume Hood Required Small->Hood1 Hood2 Fume Hood Required Large->Hood2 Glove1 Double Nitrile (Change immediately on splash) Hood1->Glove1 Eye1 Tight-Fitting Goggles Glove1->Eye1 Glove2 Laminate (Silver Shield) Liners Hood2->Glove2 Resp Full-Face Respirator (OV/AG) Glove2->Resp caption Figure 1: PPE Decision Logic based on operational scale.

Part 4: Operational Logistics

Storage & Stability
  • Temperature: Store at 0-6°C .

  • Atmosphere: Store under Argon or Nitrogen.[1] The ester bond is labile; moisture ingress creates pressure buildup (HCl gas) in the bottle.[1]

  • Container: Inspect caps for corrosion (white crusts indicate HCl leakage).[1]

Transfer Protocol (Syringe Technique)

Avoid pouring whenever possible to minimize surface area for evaporation.[1]

  • Preparation: Flush syringe with inert gas.

  • Access: Insert needle through a septum.[1] Do not open the bottle cap fully if avoidable.

  • Draw: Pull liquid slowly to prevent cavitation/bubbling.

  • Cleanup: Wipe the septum with a dry Kimwipe, then a solvent-soaked wipe.[1] Place wipes immediately into a sealed solid waste bag inside the hood.

Waste Management
  • Classification: Halogenated Organic Solvent Waste .[1]

  • Segregation: Do NOT mix with non-halogenated solvents (acetone/ethanol) unless unavoidable; mixing increases disposal costs significantly.[1]

  • Neutralization: If the waste is acidic (due to hydrolysis), check pH.[1] If pH < 2, it may need to be tagged as "Corrosive" as well as "Toxic".[1]

Part 5: Emergency Response Algorithms

Spill Response (Lachrymator Release)

Criteria: Any spill outside the fume hood > 1 mL requires immediate evacuation.

Spill_Response Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood OutHood Outside Fume Hood Location->OutHood Sash Lower Sash immediately InHood->Sash Evacuate EVACUATE LAB OutHood->Evacuate Absorb Cover with Absorbent Pads Sash->Absorb Bag Double Bag Waste (Seal tightly) Absorb->Bag Signage Post 'Do Not Enter' Sign Evacuate->Signage EHS Contact EHS / HazMat Signage->EHS Wait Wait for Aerosol Settling (Min 30 mins) EHS->Wait caption Figure 2: Spill Response Algorithm. Note the strict evacuation trigger for external spills.

First Aid
  • Eye Contact: Flush for 15 minutes minimum .[1][2][3] Force eyelids open. Time is tissue; do not wait for EMS to start flushing.[1]

  • Skin Contact: Remove contaminated clothing under the safety shower.[1] Wash with soap and water.[1][3][4] Monitor for delayed burns (HCl effect).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86458, Methyl 2,2-dichloropropionate.[1] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2,2-Dichloropropionic Acid (Dalapon).[1][5] Retrieved from [Link][1]

Sources

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